Product packaging for DSM265(Cat. No.:CAS No. 1282041-94-4)

DSM265

Cat. No.: B607214
CAS No.: 1282041-94-4
M. Wt: 415.33 g/mol
InChI Key: OIZSVTOIBNSVOS-UHFFFAOYSA-N
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Description

DSM265 is a novel triazolopyrimidine-based compound that acts as a potent and selective inhibitor of the Plasmodium parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway . Its high selectivity for the parasitic enzyme over the human ortholog underpins its value as a research tool . Preclinical and clinical studies highlight its dual activity against both the liver and blood stages of Plasmodium falciparum, positioning it as a candidate for causal prophylaxis and treatment . In a controlled human malaria infection study, a single 400 mg dose of this compound provided complete protection when administered one day before challenge, demonstrating its potent causal prophylactic activity . Furthermore, clinical trials in patients with uncomplicated P. falciparum malaria showed that single doses of this compound (250 mg and 400 mg) can rapidly clear parasitaemia, with its long half-life supporting a prolonged effect . Research into this compound is critical for advancing the development of new antimalarial therapies, particularly those aiming for single-dose treatment or once-weekly chemoprevention strategies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12F7N5S B607214 DSM265 CAS No. 1282041-94-4

Properties

IUPAC Name

2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZSVTOIBNSVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282041-94-4
Record name DSM-265
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Record name DSM-265
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URL https://www.drugbank.ca/drugs/DB12397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Record name DSM-265
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of DSM265 on Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM265 is a promising antimalarial candidate that targets a crucial metabolic pathway in Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, inhibitory activity, and the mechanisms of resistance. The information is compiled from peer-reviewed scientific literature to support research and development efforts in the fight against malaria.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of this compound is the selective inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike their human hosts, malaria parasites lack the pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines, making PfDHODH an ideal drug target.[4][5]

This compound is a potent and selective inhibitor of PfDHODH, belonging to the triazolopyrimidine class of compounds.[1][2][6] It exerts its parasiticidal effect by binding to the ubiquinone binding site of PfDHODH, thereby blocking the enzymatic reaction that converts dihydroorotate to orotate. This inhibition depletes the parasite's pyrimidine pool, leading to a cessation of DNA and RNA synthesis and ultimately, cell death.[1] The activity of this compound is observed against both the blood and liver stages of P. falciparum.[3][6]

Signaling Pathway of Pyrimidine Biosynthesis Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound.

Pyrimidine_Biosynthesis_Inhibition cluster_parasite Plasmodium falciparum cluster_drug Drug Action Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase Pyrimidines Pyrimidines (dUTP, dCTP, TTP) UMP->Pyrimidines Multiple steps DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA This compound This compound This compound->Dihydroorotate Inhibits Resistance_Mechanism cluster_selection Drug Pressure cluster_molecular Molecular Basis Drug_Exposure Continuous Exposure to this compound Selection Selection of Parasites with Reduced Susceptibility Drug_Exposure->Selection Resistant_Population Emergence of a Resistant Population Selection->Resistant_Population Spontaneous_Mutation Spontaneous Mutation in dhodh gene Altered_Enzyme Altered PfDHODH Enzyme Structure Spontaneous_Mutation->Altered_Enzyme Reduced_Binding Reduced this compound Binding Affinity Altered_Enzyme->Reduced_Binding Reduced_Binding->Selection Survival Advantage Resistance_Selection_Workflow Start Start with a clonal wild-type parasite line Initial_Culture Culture parasites in the absence of drug Start->Initial_Culture Drug_Pressure Introduce a low concentration of this compound (e.g., EC50) Initial_Culture->Drug_Pressure Monitor_Growth Monitor parasite growth (e.g., daily smears) Drug_Pressure->Monitor_Growth Recrudescence Observe for parasite recrudescence Monitor_Growth->Recrudescence If growth is observed Increase_Concentration Gradually increase the This compound concentration Increase_Concentration->Drug_Pressure Recrudescence->Increase_Concentration Isolate_Resistant_Line Isolate and clone the resistant parasite line Recrudescence->Isolate_Resistant_Line Characterize Characterize the resistant phenotype (EC50 shift) and genotype (dhodh sequencing) Isolate_Resistant_Line->Characterize

References

The Discovery and Development of DSM265: A Targeted Approach to a Novel Antimalarial

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DSM265 is a novel, long-acting antimalarial agent that emerged from a targeted drug discovery program aimed at a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum, dihydroorotate dehydrogenase (DHODH). This technical guide provides an in-depth overview of the discovery and development history of this compound, from initial target identification and lead optimization to preclinical evaluation and clinical trials. It details the compound's mechanism of action, structure-activity relationships, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. Key experimental methodologies are described, and quantitative data are presented in a structured format to facilitate analysis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the advancement of this promising antimalarial candidate.

Introduction: The Rationale for a New Antimalarial

The persistent global burden of malaria and the emergence of drug-resistant Plasmodium parasites necessitate the development of new antimalarial agents with novel mechanisms of action.[1] The pyrimidine biosynthesis pathway is essential for the parasite's synthesis of DNA and RNA, making it an attractive target for therapeutic intervention.[2] Unlike their human hosts, who can salvage pyrimidines from their environment, Plasmodium parasites are primarily dependent on the de novo synthesis of these essential building blocks. This metabolic vulnerability provides a therapeutic window for selective inhibition.[3]

A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[2] The significant structural differences between the Plasmodium and human DHODH enzymes allow for the design of highly selective inhibitors.[4] This targeted approach led to the discovery of the triazolopyrimidine-based compound, this compound, the first DHODH inhibitor to advance to clinical trials for the treatment of malaria.[2][4]

Discovery and Lead Optimization

The discovery of this compound was the result of a target-based screening and subsequent structure-guided lead optimization program.[2][5] An initial high-throughput screen identified a triazolopyrimidine series of compounds with inhibitory activity against P. falciparum DHODH (PfDHODH).[2] X-ray crystallography of the PfDHODH enzyme was instrumental in informing the medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this series.[2] This structure-activity relationship (SAR) study led to the identification of this compound as a clinical candidate with potent and selective inhibition of PfDHODH.[2]

Mechanism of Action

This compound exerts its antimalarial effect by selectively inhibiting the enzymatic activity of Plasmodium DHODH.[2] This inhibition blocks the de novo pyrimidine biosynthesis pathway, thereby depriving the parasite of the necessary precursors for DNA and RNA synthesis.[2] This ultimately leads to the cessation of parasite growth and replication.[4] The high selectivity of this compound for the parasite enzyme over the human ortholog is a key feature, contributing to its favorable safety profile.[6]

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Mechanism of this compound Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dUTP dUTP dUDP->dUTP dTMP dTMP dUMP->dTMP Thymidylate Synthase CTP CTP UTP->CTP RNA RNA CTP->RNA dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA dTTP->DNA This compound This compound DHODH_target Plasmodium DHODH This compound->DHODH_target DHODH_target->Orotate

Figure 1: Mechanism of action of this compound in the pyrimidine biosynthesis pathway.

Preclinical Development

In Vitro Activity

This compound demonstrated potent activity against a range of P. falciparum strains, including those resistant to currently used antimalarials such as chloroquine and pyrimethamine.[4] The compound was equally effective against both the blood and liver stages of the parasite.[7]

Parameter Value Assay/Strain
_Pf_DHODH IC50 8.9 nMEnzyme Inhibition Assay
P. falciparum (3D7) EC50 4.3 nMParasite Growth Inhibition
EC50 Range (9 strains) 1 - 4 ng/mLIn vitro blood-stage activity

Table 1: In Vitro Activity of this compound [4][8]

In Vivo Efficacy

In vivo efficacy was evaluated in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum. This compound demonstrated potent antimalarial activity in this model.[6]

Parameter Value Animal Model
ED90 3 mg/kg/dayP. falciparum SCID mouse model

Table 2: In Vivo Efficacy of this compound [3]

Pharmacokinetics

Preclinical pharmacokinetic studies in various animal models predicted a long elimination half-life in humans, suggesting the potential for single-dose treatment or weekly prophylaxis.[4]

Species Dose Cmax Tmax Half-life (t1/2)
Mouse 0.5 - 75 mg/kg (oral)--2 - 4 hours
Human (predicted) 200 - 400 mg (single oral)-->100 hours

Table 3: Preclinical and Predicted Human Pharmacokinetics of this compound [4][8]

Safety and Toxicology

This compound was well-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs.[7] It was not mutagenic and showed high selectivity for the parasite enzyme over a panel of human enzymes and receptors.[4]

Clinical Development

Phase 1 Clinical Trials

The first-in-human Phase 1a/1b studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The studies also included a component to assess the antimalarial activity in a controlled human malaria infection (CHMI) model.[9]

Phase 1a (Single Ascending Dose):

  • Design: Double-blind, randomized, placebo-controlled.[9]

  • Doses: 25 mg to 1200 mg.[9]

  • Results: this compound was generally well-tolerated, with headache being the most common drug-related adverse event. The pharmacokinetic profile confirmed a long elimination half-life.[9]

Phase 1b (Induced Blood-Stage Malaria):

  • Design: Open-label, randomized, active-comparator controlled.[9]

  • Treatment: 150 mg this compound vs. 10 mg/kg mefloquine.[9]

  • Results: this compound demonstrated antimalarial activity, although parasite clearance was slower than with mefloquine. The estimated minimum inhibitory concentration (MIC) in blood was 1040 ng/mL, leading to a predicted single efficacious dose of 340 mg.[9]

Parameter This compound (150 mg) Mefloquine (10 mg/kg)
Log10 Parasite Reduction Ratio (48h) 1.55 (95% CI 1.42–1.67)2.34 (95% CI 2.17–2.52)
Parasite Clearance Half-life 9.4 h (8.7–10.2)6.2 h (5.7–6.7)

Table 4: Phase 1b Antimalarial Activity of this compound [9]

A subsequent Phase 1 trial evaluated the prophylactic activity of a single 400 mg dose of this compound in a CHMI study using sporozoite inoculation.[10]

  • Design: Randomized, double-blinded, placebo-controlled.[10]

  • Dosing: 400 mg this compound or placebo administered 1 or 7 days before CHMI.[10]

  • Results: A single 400 mg dose of this compound provided complete protection when given 1 day before CHMI. Partial protection was observed when administered 7 days prior to challenge.[10][11]

cluster_phase1 Phase 1 Clinical Trial Workflow cluster_1a Part 1a: Safety & PK cluster_1b Part 1b: Efficacy (IBSM) start Healthy Volunteers dose_escalation Single Ascending Doses (25-1200 mg) or Placebo start->dose_escalation ibsm_inoculation Inoculation with P. falciparum (IBSM) start->ibsm_inoculation safety_pk Monitor Safety & Pharmacokinetics dose_escalation->safety_pk treatment Treat with this compound (150mg) or Mefloquine ibsm_inoculation->treatment efficacy_assessment Assess Parasite Clearance treatment->efficacy_assessment

References

DSM265: A Targeted Approach to Disrupting Malarial Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical Pathway Targeted by the Antimalarial Candidate DSM265

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. This compound is a promising clinical candidate that targets a crucial metabolic pathway in the malaria parasite, the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, which are critical for the parasite's rapid proliferation within its human host. Unlike humans, who can salvage pyrimidines from their environment, P. falciparum is solely reliant on this de novo synthesis, making it an attractive drug target. This compound is a potent and selective inhibitor of the fourth enzyme in this pathway, dihydroorotate dehydrogenase (DHODH). This guide provides a detailed overview of the biochemical pathway targeted by this compound, quantitative data on its efficacy, comprehensive experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.

The De Novo Pyrimidine Biosynthesis Pathway in Plasmodium falciparum

The de novo pyrimidine biosynthesis pathway in P. falciparum consists of six enzymatic steps that convert bicarbonate and aspartate into uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The parasite's complete dependence on this pathway for survival underscores its potential as a target for chemotherapeutic intervention.[1][2]

The pathway is initiated in the cytosol and involves the following key enzymes:

  • Carbamoyl Phosphate Synthetase (CPSII): Catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.

  • Aspartate Carbamoyltransferase (ACT): Condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.

  • Dihydroorotase (DHOase): Catalyzes the cyclization of carbamoyl aspartate to dihydroorotate.

  • Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This is the specific target of this compound.[3]

  • Orotate Phosphoribosyltransferase (OPRT): Converts orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).

  • Orotidine 5'-Monophosphate Decarboxylase (OMPDC): Decarboxylates OMP to form UMP.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CPSII CPSII Carbamoyl_Phosphate->CPSII Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cyto Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cyto ACT ACT Carbamoyl_Aspartate->ACT DHOase DHOase Dihydroorotate_cyto->DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate DHODH Orotate_cyto Orotate Orotate->Orotate_cyto Transport DHODH DHODH This compound This compound This compound->DHODH OMP OMP Orotate_cyto->OMP UMP UMP OMP->UMP OPRT OPRT OMP->OPRT OMPDC OMPDC UMP->OMPDC PRPP PRPP PRPP->OMP DHODH_Assay_Workflow Serial_Dilution Prepare serial dilutions of this compound Plate_Setup Add this compound dilutions to 384-well plate Serial_Dilution->Plate_Setup Enzyme_Addition Add PfDHODH enzyme and incubate Plate_Setup->Enzyme_Addition Reaction_Initiation Add substrate mix (DHO, CoQ, DCIP) Enzyme_Addition->Reaction_Initiation Measurement Measure absorbance at 600 nm over time Reaction_Initiation->Measurement Data_Analysis Calculate initial rates and % inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 from dose-response curve Data_Analysis->IC50_Determination Crystallography_Workflow Co_crystallization Co-crystallize PfDHODH with this compound Crystal_Optimization Optimize crystal growth conditions Co_crystallization->Crystal_Optimization Data_Collection Collect X-ray diffraction data Crystal_Optimization->Data_Collection Data_Processing Process diffraction data Data_Collection->Data_Processing Structure_Solution Solve structure by molecular replacement Data_Processing->Structure_Solution Refinement Refine the atomic model Structure_Solution->Refinement Structure_Analysis Analyze inhibitor-enzyme interactions Refinement->Structure_Analysis InVivo_Efficacy_Workflow Engraftment Engraft SCID mice with human RBCs Infection Infect mice with P. falciparum Engraftment->Infection Treatment Administer this compound orally Infection->Treatment Monitoring Monitor parasitemia via blood smears Treatment->Monitoring Data_Analysis Analyze parasitemia levels and calculate ED90 Monitoring->Data_Analysis

References

Structural Sentinel: An In-depth Technical Guide to the Binding of DSM265 with PfDHODH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions between the antimalarial drug candidate DSM265 and its target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). By elucidating the binding kinetics, structural basis of inhibition, and key experimental methodologies, this document serves as a critical resource for researchers engaged in the development of novel antimalarial therapeutics.

Executive Summary

Malaria remains a significant global health challenge, with the rapid emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents. PfDHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, represents a clinically validated drug target. This compound, a selective inhibitor of PfDHODH, has demonstrated potent antimalarial activity in both preclinical and clinical studies. This guide delves into the structural biology of the this compound-PfDHODH interaction, offering detailed insights into its mechanism of action and the experimental approaches used to characterize it.

The Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Plasmodium falciparum, the deadliest species of human malaria parasite, relies exclusively on the de novo synthesis of pyrimidines for DNA and RNA replication, as it lacks the pyrimidine salvage pathways present in its human host.[1][2] PfDHODH catalyzes the fourth and rate-limiting step in this essential pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a ubiquinone cofactor.[1][2][3] This dependency makes PfDHODH an attractive target for selective inhibition.

The Inhibitor: this compound

This compound is a triazolopyrimidine-based inhibitor that exhibits high potency and selectivity for PfDHODH over the human ortholog.[1][4] Its development was guided by a structure-based drug design approach, leading to a compound with excellent antimalarial activity against both blood and liver stages of P. falciparum, including drug-resistant strains.[4]

Structural Basis of Inhibition

The crystal structure of PfDHODH in complex with this compound has been solved to high resolution, revealing the precise molecular interactions that underpin its inhibitory activity.[1][5]

The Binding Pocket

This compound binds to a hydrophobic pocket on PfDHODH that is adjacent to the flavin mononucleotide (FMN) cofactor and is believed to be the binding site for the ubiquinone co-substrate.[1] This pocket is characterized by a high degree of structural flexibility, which allows it to accommodate diverse chemical scaffolds.[3][6]

Key Molecular Interactions

The binding of this compound within this pocket is stabilized by a network of hydrophobic interactions and two critical hydrogen bonds. Specifically, the triazolopyrimidine core of this compound forms hydrogen bonds with the side chains of Arginine 265 (R265) and Histidine 185 (H185) .[1] The exceptional selectivity of this compound for the parasite enzyme over human DHODH is attributed to significant sequence and structural differences in the inhibitor binding site between the two orthologs.[1]

Quantitative Analysis of this compound-PfDHODH Interaction

The potency and binding kinetics of this compound have been extensively characterized through various biochemical and cellular assays.

Table 1: Inhibitory Activity of this compound and Analogs against DHODH Enzymes
CompoundTarget EnzymeIC50 (nM)Reference
This compound P. falciparum DHODH8.9[7]
P. vivax DHODH~18[2][8]
Human DHODH>41,000[1]
DSM430P. falciparum DHODHComparable to this compound[2]
DSM450P. falciparum DHODH~27 (3-fold less potent than this compound)[2]
Table 2: In Vitro Antimalarial Activity of this compound
P. falciparum StrainAssay ConditionEC50 (nM)Reference
3D7Blood-stage4.3[7]
Drug-resistant strainsBlood-stage1-4 ng/mL (approx. 2.4-9.6 nM)[2]
Table 3: Steady-State Kinetic Parameters for Wild-Type and Mutant PfDHODH
PfDHODH Variantkcat (s⁻¹)Km (CoQD, µM)Km (DHO, µM)This compound IC50 (µM)Fold Change in IC50Reference
Wild-Type15 ± 3.434 ± 1163 ± 5.60.019 ± 0.012-
G181C6.0 ± 1.018 ± 2.529 ± 8.40.34 ± 0.2118

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the this compound-PfDHODH interaction.

PfDHODH Expression and Purification

Recombinant PfDHODH is typically expressed in Escherichia coli. The protein is then purified using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to ensure high purity and homogeneity for subsequent biochemical and structural studies.

Enzyme Kinetics Assay

The enzymatic activity of PfDHODH is commonly measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), or the production of orotate.[3]

Typical Assay Conditions:

  • Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[3]

  • Substrates: L-dihydroorotate and a ubiquinone analog (e.g., decylubiquinone).[3]

  • Detection: The reaction progress is monitored by the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP reduction).

  • Inhibitor Studies: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor, and the data are fitted to a dose-response curve.

X-ray Crystallography

Determining the three-dimensional structure of the this compound-PfDHODH complex is crucial for understanding the molecular basis of inhibition.

General Workflow:

  • Crystallization: The purified PfDHODH protein is co-crystallized with this compound using vapor diffusion methods. This involves screening a wide range of conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.

  • Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein-ligand complex. The structure is then built into this map and refined to yield a high-resolution atomic model.[3] The crystal structure of this compound bound to PfDHODH was solved for two different crystal forms at 2.25 Å and 2.8 Å resolution.[1][5]

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in inhibitor binding and to study mechanisms of resistance, site-directed mutagenesis is employed to introduce specific mutations into the pfdhodh gene.[4][9][10][11][12] The mutated protein is then expressed, purified, and characterized using enzyme kinetics and structural methods to assess the impact of the mutation.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the inhibitory action of this compound on the pyrimidine biosynthesis pathway and a typical experimental workflow for its characterization.

Experimental_Workflow cluster_protein Protein Production & Characterization cluster_cellular Cellular & In Vivo Evaluation Expression PfDHODH Expression (E. coli) Purification Protein Purification (Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, etc.) Purification->QC Kinetics Enzyme Kinetics Assay (IC50 Determination) QC->Kinetics Crystallography X-ray Crystallography (Structure Determination) QC->Crystallography CellAssay Parasite Growth Inhibition (EC50 Determination) Kinetics->CellAssay

References

In Vitro Activity of DSM265 Against Plasmodium Liver Stages: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the in vitro activity of the antimalarial drug candidate DSM265 against the liver stages of Plasmodium parasites. This compound is a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway.[1][2] Its efficacy against both the pre-erythrocytic (liver) and asexual blood stages of Plasmodium falciparum positions it as a significant compound for both treatment and chemoprevention of malaria.[1][3][4][5][6]

Quantitative Efficacy Data

This compound has demonstrated potent activity against developing Plasmodium liver-stage schizonts in vitro. The compound's efficacy is summarized in the table below, highlighting its potent inhibitory concentrations against various parasite species and its selectivity over human host cells.

Parasite SpeciesLiver Stage FormAssay TypeEfficacy Metric (EC50)Cytotoxicity (CC50)Reference
Plasmodium falciparumSchizontIn vitro0.0057 µg/mL> 30 µM (in HepG2 cells)[4][7][8]
Plasmodium cynomolgiLarge Form (Schizont)In vitro0.13 µg/mLNot Reported[4]
Plasmodium cynomolgiSmall Form (Hypnozoite model)In vitroPoor activityNot Reported[4]

Note: P. cynomolgi serves as a valuable model for studying the dormant hypnozoite stages characteristic of P. vivax. The data indicates that while this compound is effective against the actively replicating schizonts, it has limited activity against the non-dividing hypnozoite forms.[4]

Mechanism of Action: DHODH Inhibition

The primary target of this compound is the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[2][9] Unlike humans, Plasmodium parasites rely exclusively on the de novo pyrimidine synthesis pathway for their DNA and RNA replication and lack a salvage pathway.[4][10] DHODH catalyzes a key step in this process. By selectively inhibiting the parasite's DHODH, this compound effectively halts pyrimidine production, thereby preventing parasite replication and development within the host liver cells.[4][11]

cluster_parasite Plasmodium Parasite cluster_drug Drug Action DHODH Plasmodium DHODH Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine Replication Parasite Replication Pyrimidine->Replication This compound This compound This compound->DHODH Inhibits cluster_workflow In Vitro Liver Stage Assay Workflow A 1. Seed Hepatocytes in Multi-well Plates B 2. Infect with Plasmodium Sporozoites A->B C 3. Add Serial Dilutions of this compound B->C D 4. Incubate for 3-6 Days C->D E 5. Fix and Stain Parasites (Immunofluorescence) D->E F 6. High-Content Imaging & Analysis E->F G 7. Determine EC50 Value F->G

References

The Selective Targeting of a Parasitic Achilles' Heel: A Technical Guide to DSM265's Specificity for Plasmodium DHODH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global fight against malaria, precision in drug targeting is paramount to ensure efficacy while minimizing harm to the host. A promising therapeutic candidate, DSM265, exemplifies this principle through its highly selective inhibition of the Plasmodium parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme for its survival. This technical guide provides an in-depth analysis of the selectivity of this compound for the parasite enzyme over its human counterpart, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery and development.

Executive Summary

This compound, a triazolopyrimidine-based inhibitor, is the first inhibitor of dihydroorotate dehydrogenase (DHODH) to advance to clinical trials for the treatment of malaria.[1][2][3] Its mechanism of action is the disruption of pyrimidine biosynthesis in the malaria parasite, a pathway essential for the synthesis of DNA and RNA required for its rapid proliferation.[4] A hallmark of this compound is its remarkable selectivity for the Plasmodium falciparum DHODH (PfDHODH) over the human ortholog (hDHODH), a critical attribute for its favorable safety profile.[5][6] This guide elucidates the molecular basis for this selectivity, supported by robust quantitative data and detailed experimental protocols.

Quantitative Analysis of this compound Selectivity

The potency and selectivity of this compound have been rigorously quantified through enzymatic and whole-cell assays. The following tables summarize the key inhibitory concentrations (IC50) against DHODH from various species and the effective concentrations (EC50) against P. falciparum parasite growth.

Table 1: In Vitro Inhibitory Activity of this compound against Dihydroorotate Dehydrogenase (DHODH) from Various Species

Enzyme SourceIC50 (nM)Fold Selectivity vs. hDHODHReference
Plasmodium falciparum (PfDHODH)8.9>18,000[7]
Plasmodium vivax (PvDHODH)~18>9,000[1]
Human (hDHODH)>160,0001[1]
Mouse~1,000>160[1]
Rat~1,000>160[1]
Dog10,000>16[1]
Monkey>41,000<4[1]
Rabbit>41,000<4[1]
Pig>41,000<4[1]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of an enzyme in vitro.

Table 2: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

Parasite StrainEC50 (nM)Resistance ProfileReference
3D74.3-[7]
Multiple Strains2.4 - 9.6Chloroquine- and pyrimethamine-resistant[1]

Note: EC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

The data clearly demonstrates that this compound is a potent inhibitor of the Plasmodium enzymes with excellent selectivity over the human DHODH.[1] The amino acid composition of the inhibitor-binding site is highly variable between the Plasmodium and human enzymes, which is thought to be the basis for this strong selectivity.[1]

Experimental Protocols

The determination of this compound's selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays cited.

Protocol 1: DHODH Enzyme Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials and Reagents:

  • Recombinant DHODH enzyme (PfDHODH, hDHODH, etc.)

  • L-Dihydroorotate (DHO) - Substrate

  • Coenzyme Q10 (CoQ10) or a suitable analogue (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone) - Electron acceptor

  • 2,6-dichloroindophenol (DCIP) - Final electron acceptor

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 178 µL of the DHODH enzyme solution (e.g., 20 nM final concentration) in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO (e.g., 200 µM final concentration), DCIP (e.g., 120 µM final concentration), and CoQ10 (e.g., 50 µM final concentration) in Assay Buffer. Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protocol 2: P. falciparum Blood-Stage Growth Inhibition Assay

This assay assesses the ability of this compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.

Materials and Reagents:

  • Synchronized P. falciparum ring-stage culture

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)

  • This compound stock solution in DMSO

  • 96-well microplate

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in culture medium and add to a 96-well plate.

  • Parasite Culture Addition: Add parasitized erythrocytes (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the parasite density.

  • Data Analysis: Plot the percentage of growth inhibition versus the logarithm of the drug concentration and fit the data to determine the EC50 value.

Visualizing the Mechanism and Workflow

To further clarify the context of this compound's action and the experimental logic, the following diagrams have been generated using Graphviz.

Pyrimidine_Biosynthesis_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps Pyrimidines Pyrimidines (DNA/RNA) UMP->Pyrimidines DHODH->Orotate This compound This compound This compound->DHODH Inhibition

Pyrimidine biosynthesis pathway highlighting DHODH as the target of this compound.

Experimental_Workflow cluster_enzymatic_assay DHODH Enzyme Inhibition Assay cluster_cell_based_assay Parasite Growth Inhibition Assay Enzyme Recombinant DHODH Reaction Enzymatic Reaction Enzyme->Reaction Inhibitor This compound (Serial Dilutions) Inhibitor->Reaction Substrate Dihydroorotate + DCIP Substrate->Reaction Measurement Spectrophotometric Measurement (Absorbance) Reaction->Measurement IC50 IC50 Determination Measurement->IC50 Parasites P. falciparum Culture Incubation 72h Incubation Parasites->Incubation Drug This compound (Serial Dilutions) Drug->Incubation Staining DNA Staining (SYBR Green) Incubation->Staining Fluorescence Fluorescence Measurement Staining->Fluorescence EC50 EC50 Determination Fluorescence->EC50

Workflow for determining the in vitro selectivity of this compound.

Selectivity_Logic PfDHODH Plasmodium falciparum DHODH (Unique Binding Pocket) High_Affinity High Affinity Binding PfDHODH->High_Affinity hDHODH Human DHODH (Conserved Binding Pocket) Low_Affinity Low Affinity Binding hDHODH->Low_Affinity This compound This compound This compound->PfDHODH This compound->hDHODH Potent_Inhibition Potent Inhibition of Parasite Growth High_Affinity->Potent_Inhibition Minimal_Effect Minimal Effect on Human Cells Low_Affinity->Minimal_Effect Selectivity High Selectivity Index Potent_Inhibition->Selectivity Minimal_Effect->Selectivity

Logical basis for the selective inhibition of PfDHODH by this compound.

Conclusion

The data and methodologies presented in this technical guide underscore the remarkable selectivity of this compound for the Plasmodium DHODH enzyme over its human counterpart. This high degree of specificity, rooted in the structural differences between the parasite and host enzymes, is a key factor in the promising safety and efficacy profile of this compound. The detailed protocols and visual diagrams provided herein serve as a valuable resource for the scientific community, facilitating a deeper understanding of this next-generation antimalarial candidate and aiding in the development of future selective inhibitors. The continued investigation of such targeted therapies is crucial in our efforts to combat and ultimately eradicate malaria.

References

The Pharmacological Profile of DSM265: A Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DSM265 is a novel, long-acting antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and resistance profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial therapies.

Mechanism of Action

This compound is a highly selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and phospholipids in the parasite.[5] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis of pyrimidines for survival.[5] The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[6]

The inhibition of PfDHODH by this compound disrupts the parasite's ability to replicate, leading to its death.[2] This mechanism of action is distinct from many currently used antimalarials, making this compound a valuable tool against drug-resistant parasite strains.[1][7]

cluster_parasite Plasmodium Parasite cluster_dna_rna Nucleic Acid Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT ODC UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP dCTP dCTP CTP->dCTP dTMP dTMP dUMP->dTMP dUTP dUTP dUMP->dUTP dTTP dTTP dTMP->dTTP This compound This compound This compound->Dihydroorotate Inhibits

Caption: Mechanism of action of this compound in the pyrimidine biosynthesis pathway.

In Vitro Efficacy

This compound demonstrates potent activity against various laboratory strains and clinical isolates of P. falciparum, including those resistant to currently available antimalarial drugs.

Table 1: In Vitro Activity of this compound against P. falciparum Strains
StrainDrug Resistance ProfileEC50 (nM)Reference
3D7Drug-sensitive4.3[3]
Dd2Chloroquine-R, Pyrimethamine-R1.8 - 4.0[1]
K1Chloroquine-R, Pyrimethamine-R1.0 - 4.0[1]
W2Chloroquine-R1.0 - 4.0[1]
TM90C2BChloroquine-R, Pyrimethamine-R1.0 - 4.0[1]
7G8Chloroquine-R1.0 - 4.0[1]
HB3Chloroquine-S, Pyrimethamine-S1.0 - 4.0[1]
D6Chloroquine-S1.0 - 4.0[1]
D10Chloroquine-S1.0 - 4.0[1]

R: Resistant, S: Sensitive

Table 2: Inhibitory Activity of this compound against Dihydroorotate Dehydrogenase (DHODH)
Enzyme SourceIC50 (nM)Reference
P. falciparum DHODH8.9[3]
P. vivax DHODH~18[2]
Human DHODH>100,000[1]

In Vivo Efficacy

This compound has demonstrated significant efficacy in various animal models of malaria. In the humanized severe combined immunodeficiency (SCID) mouse model infected with P. falciparum, this compound effectively cleared parasitemia.[2][7]

Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
Dosing RegimenParasite ReductionReference
3 mg/kg/day (1.5 mg/kg twice daily)90% effective dose (ED90)[3]
13 mg/kg/day (6.4 mg/kg twice daily)Maximum rate of parasite killing[3]
8.1 mg/kg (once daily for 4 days)ED90[2]

Pharmacokinetics

Pharmacokinetic studies in animals and humans have shown that this compound possesses favorable properties for a long-acting antimalarial agent, including good oral bioavailability and a long elimination half-life.

Table 4: Pharmacokinetic Parameters of this compound in Different Species
SpeciesDoseTmax (h)Cmax (ng/mL)t1/2 (h)Reference
Mouse0.5 - 75 mg/kg (oral)--2-4[3]
Human25 - 1200 mg (single oral dose)1.5 - 41310 - 34,80086 - 118[8]
Human150 mg (single oral dose)~2-4~3000~96[8]
Human400 mg (single oral dose)6 - 10-90 - 115[7]

Resistance Profile

Resistance to this compound has been selected for in vitro and observed in a clinical setting.[9][10] Mutations in the PfDHODH gene, specifically within the this compound binding site, have been identified as the primary mechanism of resistance.[5][9][10] The C276F mutation, located in the adjacent flavin cofactor site, has also been shown to confer resistance.[9][10]

cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistance P. falciparum Culture P. falciparum Culture Continuous Drug Pressure (this compound) Continuous Drug Pressure (this compound) P. falciparum Culture->Continuous Drug Pressure (this compound) Resistant Parasites Resistant Parasites Continuous Drug Pressure (this compound)->Resistant Parasites Clonal Isolation Clonal Isolation Resistant Parasites->Clonal Isolation Sequencing of PfDHODH gene Sequencing of PfDHODH gene Clonal Isolation->Sequencing of PfDHODH gene Identification of Mutations Identification of Mutations Sequencing of PfDHODH gene->Identification of Mutations Site-directed Mutagenesis of PfDHODH Site-directed Mutagenesis of PfDHODH Identification of Mutations->Site-directed Mutagenesis of PfDHODH CRISPR/Cas9 Genome Editing of Parasites CRISPR/Cas9 Genome Editing of Parasites Identification of Mutations->CRISPR/Cas9 Genome Editing of Parasites Expression of Mutant Enzyme Expression of Mutant Enzyme Site-directed Mutagenesis of PfDHODH->Expression of Mutant Enzyme Enzyme Inhibition Assays Enzyme Inhibition Assays Expression of Mutant Enzyme->Enzyme Inhibition Assays Determine IC50 shift Parasite Growth Inhibition Assays Parasite Growth Inhibition Assays CRISPR/Cas9 Genome Editing of Parasites->Parasite Growth Inhibition Assays Determine EC50 shift

Caption: Experimental workflow for the selection and characterization of this compound resistance.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.[11] Cultures are synchronized at the ring stage using methods such as sorbitol treatment.[12]

  • Assay Setup: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing serial dilutions of the test compound.[13]

  • Incubation: Plates are incubated for 72 hours under a standard gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[13]

  • Quantification of Parasite Growth: Parasite growth is quantified using various methods:

    • SYBR Green I-based fluorescence assay: This method measures the intercalation of SYBR Green I dye into parasite DNA.[14] A lysis buffer containing the dye is added to the wells, and fluorescence is measured using a plate reader.[14]

    • [3H]-Hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[13]

    • Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.[11]

  • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Enzyme and Substrates: Recombinant P. falciparum DHODH is used. The substrates are dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing cofactors and detergents.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of dihydroorotate.

    • The reduction of the electron acceptor is monitored spectrophotometrically over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy Study in SCID Mice

This model is used to evaluate the efficacy of antimalarial compounds against the blood stages of P. falciparum in an in vivo setting.

  • Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.[15]

  • Infection: The mice are infected intravenously with P. falciparum.[15]

  • Drug Administration: The test compound is administered orally or by another appropriate route at various doses and schedules.[2][15]

  • Monitoring of Parasitemia: Parasitemia is monitored daily by flow cytometry of peripheral blood samples stained with fluorescent dyes (e.g., TER-119 and SYTO-16).[16]

  • Data Analysis: The efficacy of the compound is determined by comparing the parasitemia levels in the treated groups to those in the vehicle-treated control group. The effective dose (e.g., ED50 or ED90) can be calculated.[2]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Efficacy Parasite Culture Parasite Culture Growth Inhibition Assay Growth Inhibition Assay Parasite Culture->Growth Inhibition Assay EC50 Determination EC50 Determination Growth Inhibition Assay->EC50 Determination Recombinant Enzyme Recombinant Enzyme DHODH Inhibition Assay DHODH Inhibition Assay Recombinant Enzyme->DHODH Inhibition Assay IC50 Determination IC50 Determination DHODH Inhibition Assay->IC50 Determination SCID Mice + Human RBCs SCID Mice + Human RBCs P. falciparum Infection P. falciparum Infection SCID Mice + Human RBCs->P. falciparum Infection Drug Treatment Drug Treatment P. falciparum Infection->Drug Treatment Monitoring Parasitemia Monitoring Parasitemia Drug Treatment->Monitoring Parasitemia Efficacy Assessment (ED90) Efficacy Assessment (ED90) Monitoring Parasitemia->Efficacy Assessment (ED90)

References

The Inhibitory Effect of DSM265 on Plasmodium vivax Dihydroorotate Dehydrogenase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the development of novel antimalarial agents with new mechanisms of action. One such promising target is the parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite DNA and RNA synthesis. DSM265, a triazolopyrimidine-based inhibitor, has been identified as a potent and selective inhibitor of Plasmodium DHODH. This technical guide provides an in-depth analysis of the effect of this compound on Plasmodium vivax DHODH (PvDHODH), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its antimalarial activity by specifically targeting and inhibiting the function of the Plasmodium DHODH enzyme. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the pyrimidine biosynthesis pathway. By blocking this step, this compound deprives the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to parasite death.[1][2][3] The high selectivity of this compound for the parasite enzyme over the human ortholog minimizes potential host toxicity, making it an attractive drug candidate.[4][5][6]

Quantitative Analysis of PvDHODH Inhibition

The inhibitory activity of this compound against P. vivax DHODH has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

Target Enzyme Inhibitor IC50 (nM) Reference
Plasmodium vivax DHODH (PvDHODH)This compound27[7]
Plasmodium falciparum DHODH (PfDHODH)This compound8.9[7][8]
Human DHODHThis compound>41,000[7][9]

As the data indicates, this compound is a potent inhibitor of PvDHODH, albeit with slightly lower potency compared to its activity against P. falciparum DHODH.[9] Importantly, its inhibitory activity against human DHODH is significantly lower, demonstrating a high degree of selectivity for the parasite enzyme.[7][9]

Experimental Protocols

The determination of the inhibitory activity of this compound on PvDHODH involves specific biochemical assays. The following is a detailed methodology based on commonly cited experimental procedures.

Recombinant PvDHODH Expression and Purification
  • Gene Synthesis and Cloning: The gene encoding the catalytic domain of P. vivax DHODH is synthesized and cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli cells (e.g., BL21(DE3) strain). Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Cell Lysis and Purification: The bacterial cells are harvested and lysed to release the recombinant protein. The protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.

DHODH Enzyme Inhibition Assay (DCIP-Based Assay)

This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM HEPES, pH 8.0), a detergent (e.g., 0.1% Triton X-100), the substrate L-dihydroorotate (DHO), the electron acceptor coenzyme Q (CoQD), and DCIP.

  • Inhibitor Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations for testing.

  • Assay Procedure:

    • The purified recombinant PvDHODH enzyme is added to the wells of a microplate.

    • The various concentrations of this compound are then added to the respective wells.

    • The reaction is initiated by the addition of the reaction mixture.

    • The decrease in absorbance at a specific wavelength (e.g., 600 nm) due to the reduction of DCIP is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition at each this compound concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process, the following diagrams are provided.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound DHODH_Enzyme PvDHODH This compound->DHODH_Enzyme Inhibits

Caption: Mechanism of action of this compound on the pyrimidine biosynthesis pathway in Plasmodium vivax.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_assay Inhibition Assay Cloning Gene Cloning Expression Protein Expression (E. coli) Cloning->Expression Purification Purification (Chromatography) Expression->Purification Assay_Setup Assay Setup (Enzyme, this compound, Substrates) Purification->Assay_Setup Data_Collection Data Collection (Spectrophotometry) Assay_Setup->Data_Collection Data_Analysis Data Analysis (IC50 Calculation) Data_Collection->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of DSM265 against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[1][2][3][4][5][6] Unlike humans, Plasmodium species rely solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive target for antimalarial drugs.[7] this compound has demonstrated potent activity against both the liver and blood stages of P. falciparum in vitro.[2][7] These application notes provide a detailed protocol for determining the in vitro susceptibility of P. falciparum to this compound using a SYBR Green I-based fluorescence assay.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum. This enzyme is essential for the de novo synthesis of pyrimidines, which are vital components for DNA and RNA replication. By blocking this pathway, this compound effectively halts parasite proliferation.

cluster_parasite Plasmodium falciparum DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine catalyzes DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Parasite Proliferation DNA_RNA->Proliferation This compound This compound This compound->Inhibition Inhibition->DHODH inhibits

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various strains of P. falciparum.

Table 1: In Vitro Activity of this compound against P. falciparum Strains

StrainIC50 (nM)EC50 (nM)Notes
3D7-4.3-
PfDHODH8.9-Enzymatic inhibition
Multiple Strains-1 - 4 µg/mLIncludes chloroquine- and pyrimethamine-resistant strains.

Data sourced from multiple studies.[7][8] Values can vary based on assay conditions.

Table 2: Impact of DHODH Mutations on this compound EC50

MutationFold Increase in EC50
Cys276Tyr18
Cys276Phe32
Gly181Cys26

These mutations in the dhodh gene are associated with reduced susceptibility to this compound.[6]

Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with human serum or Albumax II, and gentamicin.[9]

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-EDTA buffer with saponin and Triton X-100)

  • Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis P1 Synchronize P. falciparum culture to ring stage P3 Prepare parasite suspension (e.g., 2% parasitemia, 2% hematocrit) P1->P3 P2 Prepare serial dilutions of this compound A1 Add this compound dilutions to 96-well plate P2->A1 A2 Add parasite suspension to each well P3->A2 A1->A2 A3 Incubate for 72 hours A2->A3 R1 Add SYBR Green I lysis buffer to each well A3->R1 R2 Incubate in the dark R1->R2 R3 Read fluorescence R2->R3 R4 Calculate IC50 values R3->R4

Workflow for this compound in vitro assay.
Step-by-Step Methodology

1. Parasite Culture and Synchronization:

  • Maintain a continuous in vitro culture of P. falciparum in human erythrocytes using complete culture medium (CCM).[9]

  • Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[9] This ensures a homogenous starting population for the assay.

2. Preparation of Drug Plates:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the this compound stock solution in CCM to achieve the desired final concentrations for the assay. A typical starting concentration might be in the low nanomolar range, with 2-fold serial dilutions.

  • Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate.[9]

  • Include control wells: drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).

3. Assay Initiation:

  • Adjust the synchronized ring-stage parasite culture to a parasitemia of approximately 0.5-1% and a hematocrit of 1.5-2% in CCM.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions.[9]

4. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

5. Lysis and Staining:

  • Prepare a working solution of SYBR Green I by diluting the stock in lysis buffer.[9]

  • After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.

6. Data Acquisition and Analysis:

  • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).

  • Subtract the background fluorescence from the wells containing uninfected erythrocytes.

  • Plot the fluorescence intensity against the log of the drug concentration.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[9]

Conclusion

The described SYBR Green I-based assay is a robust and high-throughput method for determining the in vitro potency of this compound against P. falciparum. This protocol provides a framework for researchers to assess the activity of this compound and other antimalarial compounds, contributing to the ongoing efforts in malaria drug discovery and the monitoring of drug resistance. The potent activity of this compound against PfDHODH underscores its potential as a valuable tool in the fight against malaria.

References

Standard Operating Procedure for Determining the IC50 of DSM265

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

This document provides a detailed standard operating procedure (SOP) for determining the 50% inhibitory concentration (IC50) of DSM265, a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and development. This SOP covers both the in vitro parasite growth inhibition assay and the biochemical enzyme inhibition assay.

Mechanism of Action of this compound

This compound is a triazolopyrimidine-based compound that selectively targets and inhibits the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] This pathway is essential for the synthesis of DNA and RNA, and therefore crucial for the parasite's survival and replication.[2] Unlike humans, P. falciparum lacks a pyrimidine salvage pathway, making PfDHODH an attractive drug target.[5] this compound has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[1][4]

DSM265_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_drug Drug Action Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Parasite_Replication Parasite Replication DNA_RNA->Parasite_Replication Leads to PfDHODH->Orotate Product Inhibition_Outcome Inhibition of Parasite Growth This compound This compound This compound->PfDHODH Inhibition

Caption: Mechanism of action of this compound targeting PfDHODH.

Quantitative Data Summary

The following tables summarize the reported IC50 and EC50 values for this compound.

Table 1: this compound Activity against PfDHODH Enzyme

Enzyme SourceIC50 (nM)Reference
Recombinant P. falciparum DHODH8.9[6]
Recombinant P. vivax DHODH~17.8 (2-fold higher than PfDHODH)[1]
Human DHODH> 41,000[7]

Table 2: this compound In Vitro Activity against P. falciparum Strains

P. falciparum StrainEC50 (nM)CommentsReference
3D74.3-[6]
3D71.8 µg/mL (approx. 4.3 nM)-[7]
Drug-resistant strains1-4 ng/mL (approx. 2.4-9.6 nM)Includes chloroquine and pyrimethamine-resistant strains[7]

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against asexual blood-stage P. falciparum parasites.

4.1.1 Materials and Reagents

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • SYBR Green I or other DNA intercalating dye

  • Lysis buffer

  • Plate reader (fluorescence)

  • Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

4.1.2 Experimental Workflow

Growth_Inhibition_Workflow start Start prep_parasites Prepare Synchronized Parasite Culture start->prep_parasites serial_dilute Prepare Serial Dilutions of this compound prep_parasites->serial_dilute plate_assay Plate Parasites and Drug Dilutions serial_dilute->plate_assay incubate Incubate for 48-72 hours plate_assay->incubate add_dye Add SYBR Green I Lysis Buffer incubate->add_dye read_plate Read Fluorescence add_dye->read_plate analyze Analyze Data and Calculate EC50 read_plate->analyze end End analyze->end

Caption: Workflow for in vitro parasite growth inhibition assay.

4.1.3 Procedure

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the serially diluted this compound to triplicate wells. Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from the negative controls. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[8]

PfDHODH Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the recombinant PfDHODH enzyme.

4.2.1 Materials and Reagents

  • Recombinant PfDHODH enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Substrates: Dihydroorotate (DHO) and a suitable electron acceptor (e.g., Coenzyme Q or 2,6-dichloroindophenol - DCIP)

  • 96-well microplates

  • Spectrophotometer or plate reader

4.2.2 Experimental Workflow

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme, and Substrates start->prep_reagents serial_dilute Prepare Serial Dilutions of this compound prep_reagents->serial_dilute pre_incubate Pre-incubate Enzyme with This compound serial_dilute->pre_incubate initiate_reaction Initiate Reaction by Adding Substrates pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Kinetics initiate_reaction->monitor_reaction analyze Analyze Data and Calculate IC50 monitor_reaction->analyze end End analyze->end

Caption: Workflow for PfDHODH enzyme inhibition assay.

4.2.3 Procedure

  • Reagent Preparation: Prepare all reagents and solutions. Dilute the recombinant PfDHODH enzyme to the desired concentration in the assay buffer.

  • Drug Dilution: Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the diluted enzyme and the serially diluted this compound to triplicate wells. Include enzyme-only (no inhibitor) and no-enzyme controls. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (DHO and the electron acceptor).

  • Kinetic Measurement: Immediately monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer or plate reader. The wavelength will depend on the electron acceptor used (e.g., 600 nm for DCIP).

  • Data Analysis: Determine the initial reaction velocity for each concentration of this compound. Normalize the velocities to the enzyme-only control (100% activity). Plot the percentage of enzyme inhibition against the log of the this compound concentration. Fit the data to a suitable inhibition model using a non-linear regression software to determine the IC50 value.[8]

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

  • This compound is an investigational compound; handle with care and consult the Material Safety Data Sheet (MSDS).

  • When working with P. falciparum, appropriate biosafety level 2 (BSL-2) practices must be followed.

  • All biological waste should be decontaminated and disposed of according to institutional guidelines.

References

Application Notes and Protocols: Use of DSM265 in a SCID Mouse Model of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of novel antimalarial agents. DSM265 is a promising drug candidate that targets the parasite's dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway.[1][2][3] Unlike the human host, Plasmodium species rely entirely on the de novo synthesis of pyrimidines, making DHODH an attractive and selective drug target.[2] this compound has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[3][4]

The severe combined immunodeficient (SCID) mouse model, engrafted with human red blood cells (huRBCs), provides an invaluable in vivo platform for the preclinical evaluation of antimalarial drug candidates against human malaria parasites. This model allows for the sustained growth of P. falciparum and is instrumental in assessing the efficacy of novel compounds like this compound.[4][5] These application notes provide a detailed overview of the use of this compound in a SCID mouse model of malaria, including comprehensive experimental protocols and a summary of key data.

Mechanism of Action of this compound

This compound exerts its antimalarial activity by selectively inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthetic pathway. By blocking this pathway, this compound deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.[1][2]

DSM265_Signaling_Pathway cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate This compound This compound This compound->PfDHODH Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P_Culture 1. P. falciparum Culture Infection 3. Mouse Infection P_Culture->Infection M_Engraft 2. huRBC Engraftment in SCID Mice M_Engraft->Infection Drug_Admin 4. This compound Administration Infection->Drug_Admin Monitoring 5. Parasitemia Monitoring Drug_Admin->Monitoring Data_Analysis 6. Data Analysis Monitoring->Data_Analysis

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of DSM265 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of DSM265, a novel inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate this compound and similar compounds in animal models of malaria.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound across various animal species and experimental models.

Pharmacokinetic Profile of this compound in Preclinical Species

Table 1: Single Intravenous Dose Pharmacokinetics of this compound

SpeciesDose (mg/kg)CL (mL/min/kg)Vss (L/kg)T½ (h)
Mouse2192.82.4
Rat2112.53.9
Dog10.80.813
Monkey22.11.811
CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life. Data extracted from supplementary materials of Phillips et al., Sci Transl Med, 2015.

Table 2: Single Oral Dose Pharmacokinetics of this compound

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)F (%)
Mouse101.8212100
Rat103.5433100
Dog52.748883
Monkey102.184446
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; F: Bioavailability. Data extracted from supplementary materials of Phillips et al., Sci Transl Med, 2015.
In Vivo Pharmacodynamic Efficacy of this compound

Table 3: In Vivo Efficacy of this compound in the P. falciparum SCID Mouse Model

Dose (mg/kg/12h for 4 days)Parasitemia ReductionOutcome
1Significant reductionRecrudescence
10Below limit of detectionCure
25Below limit of detectionCure
50Below limit of detectionCure
75Below limit of detectionCure
100Below limit of detectionCure
Data from a 4-day dosing study in P. falciparum-infected SCID mice.[1][2] The minimal curative dose was determined to be in the range that maintains blood concentrations above the minimum parasiticidal concentration.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its analogs.

Protocol 1: Murine Pharmacokinetic Study Using Serial Bleeding

This protocol describes a method for obtaining a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[3][4]

Materials:

  • Test compound (this compound) formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

  • Male or female mice (e.g., CD-1 or as required by the study design)

  • Dosing gavage needles (for oral administration) or syringes with appropriate needles (for intravenous administration)

  • Capillary tubes (heparinized)

  • Microcentrifuge tubes

  • Anesthetic (e.g., isoflurane)

  • Blood collection lancets (for submandibular bleeding)

  • Pipettes and tips

  • Centrifuge

  • -80°C freezer

Procedure:

  • Dosing:

    • Acclimatize animals for at least 3 days prior to the study.

    • Fast animals overnight (with access to water) before dosing, if required.

    • Accurately weigh each animal to determine the correct dosing volume.

    • Administer this compound via the desired route (e.g., oral gavage or intravenous tail vein injection). Record the exact time of dosing.[3]

  • Serial Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a small volume of blood (approximately 30-50 µL) from each mouse.[3]

    • For early time points, submandibular vein bleeding is a suitable method.[3] For later time points, saphenous vein bleeding can be used.[5]

    • Collect blood into heparinized capillary tubes and transfer to pre-labeled microcentrifuge tubes.[3]

    • Apply gentle pressure to the bleeding site to ensure hemostasis.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 11,000 rpm for 5 minutes) to separate plasma.[6]

    • Carefully transfer the plasma supernatant to new, pre-labeled microcentrifuge tubes.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Protocol 2: In Vivo Antimalarial Efficacy - 4-Day Suppressive Test

This is a standard in vivo test to evaluate the activity of an antimalarial compound against the blood stages of Plasmodium in mice.[7][8][9][10][11]

Materials:

  • Plasmodium berghei infected donor mouse with a rising parasitemia of 20-30%.

  • Experimental mice (e.g., Swiss albino or other suitable strain).

  • Test compound (this compound) and control drug (e.g., chloroquine) formulated in an appropriate vehicle.

  • Alsever's solution or other suitable anticoagulant.

  • Physiological saline.

  • Microscope slides.

  • Giemsa stain.

  • Microscope with an oil immersion objective.

Procedure:

  • Parasite Inoculation (Day 0):

    • Collect blood from a P. berghei-infected donor mouse via cardiac puncture into a heparinized syringe.

    • Dilute the infected blood with physiological saline to a concentration of 1 x 10⁷ parasitized red blood cells per 0.2 mL.

    • Inject each experimental mouse intraperitoneally with 0.2 mL of the diluted infected blood.

  • Drug Administration (Days 0-3):

    • Randomly divide the infected mice into groups (e.g., vehicle control, positive control, and different dose levels of this compound). A typical group size is 5 mice.

    • Two to four hours after infection, administer the first dose of the test compound or control orally or via the desired route.

    • Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).

  • Parasitemia Determination (Day 4):

    • On the fifth day (Day 4), prepare thin blood smears from the tail blood of each mouse.

    • Fix the smears with methanol and stain with Giemsa.

    • Examine the slides under a microscope to determine the percentage of parasitized red blood cells. Count at least 3-4 fields of view per slide.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the following formula:

      • % Suppression = [ (Average parasitemia of control group - Average parasitemia of treated group) / Average parasitemia of control group ] x 100

    • The ED₅₀ and ED₉₀ (the doses required to suppress parasitemia by 50% and 90%, respectively) can be calculated using appropriate statistical software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflows.

DSM265_Mechanism_of_Action cluster_parasite Plasmodium Parasite Mitochondrion Dihydroorotate Dihydroorotate DHODH Plasmodium DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine Pyrimidines Orotate->Pyrimidine Leads to DHODH->Orotate Catalyzes This compound This compound This compound->DHODH Inhibits DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Replication Parasite Replication DNA_RNA->Replication PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing 1. Drug Administration (IV or Oral) Sampling 2. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma 3. Plasma Separation (Centrifugation) Sampling->Plasma Analysis 4. LC-MS/MS Analysis (Quantification of this compound) Plasma->Analysis PK_Calc 5. Pharmacokinetic Analysis (Calculate Cmax, AUC, T½, etc.) Analysis->PK_Calc PD_Workflow Infection Day 0: Infect mice with P. berghei Treatment Days 0-3: Administer this compound or controls daily Infection->Treatment Smear Day 4: Prepare blood smears Treatment->Smear Stain Day 4: Giemsa staining Smear->Stain Microscopy Day 4: Determine parasitemia by microscopy Stain->Microscopy Analysis Data Analysis: Calculate % suppression and ED₅₀/ED₉₀ Microscopy->Analysis

References

Application Notes and Protocols for Testing DSM265 in Combination with Other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of the novel antimalarial candidate DSM265 in combination with other antimalarial agents. The protocols detailed below are intended to guide researchers in the systematic assessment of drug interactions, from initial in vitro screening to in vivo efficacy studies.

Introduction

This compound is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2][3] By targeting this essential pathway, this compound demonstrates activity against both the blood and liver stages of P. falciparum, including strains resistant to currently available drugs.[1][3][4] To mitigate the risk of resistance development and enhance therapeutic efficacy, new antimalarial drugs like this compound are primarily developed as part of a combination therapy.[1]

The following protocols provide detailed methodologies for the in vitro and in vivo assessment of this compound in combination with other antimalarials to identify synergistic, additive, or antagonistic interactions and to guide the selection of optimal partner drugs for further clinical development.

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound, highlighting its role in the inhibition of the pyrimidine biosynthesis pathway in Plasmodium falciparum.

DSM265_Pathway cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Further enzymatic steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Oxidation This compound This compound This compound->DHODH Inhibition

Mechanism of action of this compound.

Experimental Protocols

In Vitro Combination Testing

This protocol outlines the steps for assessing the interaction of this compound with a partner antimalarial drug against P. falciparum in a laboratory setting.

1.1. P. falciparum Culture

  • Parasite Strains: Utilize both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., Dd2, K1) strains of P. falciparum.

  • Culture Medium: Maintain parasites in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.

  • Culture Conditions: Incubate cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population for the assay.

1.2. Drug Preparation

  • Prepare stock solutions of this compound and the partner drug(s) in dimethyl sulfoxide (DMSO).

  • Create serial dilutions of each drug in the culture medium to achieve the desired final concentrations.

1.3. In Vitro Synergy Assay (Fixed-Ratio Isobologram Method)

The interaction between this compound and a partner drug can be assessed using the fixed-ratio isobologram method. This involves testing the drugs alone and in combination at various fixed concentration ratios.

  • Assay Plate Preparation: In a 96-well plate, add serial dilutions of this compound alone, the partner drug alone, and combinations of both drugs at fixed ratios (e.g., 4:1, 1:1, 1:4 based on their respective IC₅₀ values).

  • Parasite Addition: Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Growth Inhibition Measurement: Determine parasite growth inhibition using a suitable method such as the SYBR Green I-based fluorescence assay or [³H]-hypoxanthine incorporation assay.

1.4. Data Analysis

  • Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone and for each fixed-ratio combination.

  • Construct an isobologram by plotting the IC₅₀ values of the drug combinations.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to quantify the interaction:

    • FICI = (IC₅₀ of drug A in combination / IC₅₀ of drug A alone) + (IC₅₀ of drug B in combination / IC₅₀ of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 2.0

    • Antagonism: FICI > 2.0

In Vivo Combination Testing

This protocol describes the evaluation of this compound in combination with a partner drug in a mouse model of malaria.

2.1. Animal Model

  • Mouse Strain: Use Swiss Webster or other suitable mouse strains. For studies with P. falciparum, humanized mouse models engrafted with human erythrocytes are required. For rodent malaria parasites, such as P. berghei, standard mouse strains can be used.

  • Parasite: For a standard efficacy study, infect mice with Plasmodium berghei.

2.2. Experimental Procedure (4-Day Suppressive Test)

  • Infection: Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Drug Administration:

    • Randomly assign mice to control and treatment groups.

    • Administer this compound alone, the partner drug alone, and the combination of both drugs orally or via another appropriate route.

    • Treatment should begin 2-4 hours after infection and continue daily for four consecutive days.

  • Monitoring:

    • Monitor parasitemia daily from day 3 to day 7 post-infection by microscopic examination of Giemsa-stained thin blood smears.

    • Record survival daily for up to 30 days.

2.3. Data Analysis

  • Calculate the average percent suppression of parasitemia for each treatment group compared to the untreated control group.

  • Determine the 50% and 90% effective doses (ED₅₀ and ED₉₀) for each drug alone and in combination.

  • Analyze the mean survival time for each group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for testing this compound in combination with other antimalarials.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro P. falciparum Culture & Synchronization drug_prep Drug Preparation (this compound & Partner Drug) start_invitro->drug_prep synergy_assay In Vitro Synergy Assay (Fixed-Ratio Isobologram) drug_prep->synergy_assay data_analysis_invitro Data Analysis (IC50, FICI, Isobologram) synergy_assay->data_analysis_invitro interaction_type Determine Interaction (Synergy, Additivity, Antagonism) data_analysis_invitro->interaction_type start_invivo Mouse Model Infection (P. berghei or P. falciparum) interaction_type->start_invivo Promising combinations drug_admin Drug Administration (4-Day Suppressive Test) start_invivo->drug_admin monitoring Monitor Parasitemia & Survival drug_admin->monitoring data_analysis_invivo Data Analysis (ED50, ED90, Survival) monitoring->data_analysis_invivo efficacy Assess In Vivo Efficacy of Combination data_analysis_invivo->efficacy

Workflow for combination testing.

Data Presentation

The quantitative data generated from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Interaction of this compound with Partner Drug X against P. falciparum

Parasite StrainDrugIC₅₀ (nM) ± SDFICI (at IC₅₀)Interaction
3D7 (Sensitive) This compoundValue--
Partner Drug XValue--
This compound + Partner Drug X (4:1)ValueValueSynergy/Additivity/Antagonism
This compound + Partner Drug X (1:1)ValueValueSynergy/Additivity/Antagonism
This compound + Partner Drug X (1:4)ValueValueSynergy/Additivity/Antagonism
Dd2 (Resistant) This compoundValue--
Partner Drug XValue--
This compound + Partner Drug X (4:1)ValueValueSynergy/Additivity/Antagonism
This compound + Partner Drug X (1:1)ValueValueSynergy/Additivity/Antagonism
This compound + Partner Drug X (1:4)ValueValueSynergy/Additivity/Antagonism

Table 2: In Vivo Efficacy of this compound in Combination with Partner Drug X in P. berghei-Infected Mice

Treatment GroupDose (mg/kg/day)% Parasitemia Suppression (Day 4)Mean Survival Time (Days)
Vehicle Control -0Value
This compound Dose 1ValueValue
Dose 2ValueValue
Partner Drug X Dose AValueValue
Dose BValueValue
This compound + Partner Drug X Dose 1 + Dose AValueValue
Dose 2 + Dose BValueValue

Logical Relationship Diagram

The following diagram illustrates the logical progression from preclinical evaluation to clinical development for a this compound combination therapy.

Logical_Relationship cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Synergy Screening invivo In Vivo Efficacy (Mouse Model) invitro->invivo Identify promising combinations pkpd Pharmacokinetic/ Pharmacodynamic Modeling invivo->pkpd tox Toxicology Studies pkpd->tox Select lead combination phase1 Phase I (Safety & PK) tox->phase1 Advance to clinical trials phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Drug development progression.

References

Application Notes and Protocols for DSM265 Susceptibility Testing in P. falciparum Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro cultivation of Plasmodium falciparum and the subsequent determination of the susceptibility of the parasite to the antimalarial compound DSM265. The protocols outlined below are based on established laboratory techniques and are intended to guide researchers in accurately assessing the efficacy of this novel drug candidate.

Introduction to P. falciparum Culture and this compound

Plasmodium falciparum is the most virulent species of malaria parasite and is responsible for a significant global health burden. The continuous in vitro cultivation of its erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research, enabling studies in parasite biology and drug development.[1][2]

This compound is a potent and selective inhibitor of the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3][4][5][6][7][8] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death.[6][7][9] this compound has demonstrated activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[3][5][7][10]

Quantitative Susceptibility of P. falciparum Strains to this compound

The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound against various P. falciparum strains as reported in the literature.

StrainEC₅₀ / IC₅₀UnitsReference
3D74.3nM[4]
Multiple Strains (Range)1 - 4ng/mL[3]
PfDHODH Enzyme8.9nM (IC₅₀)[4]

Experimental Protocols

Continuous In Vitro Culture of P. falciparum Asexual Erythrocytic Stages

This protocol describes the standard method for maintaining a continuous culture of P. falciparum in human erythrocytes.

Materials:

  • P. falciparum parasite strain (e.g., 3D7)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium (CCM):

    • RPMI 1640 medium with L-glutamine and HEPES buffer

    • 10% heat-inactivated human serum or 0.5% Albumax I[1][2]

    • Gentamicin (optional, to prevent bacterial contamination)

  • Sterile, flat-bottomed cell culture flasks

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Centrifuge

  • Microscope and Giemsa stain for monitoring parasitemia

Procedure:

  • Preparation of Erythrocytes:

    • Wash human erythrocytes three times with RPMI 1640 medium by centrifugation at 500 x g for 5 minutes.

    • Remove the supernatant and the buffy coat after each wash.

    • Resuspend the erythrocyte pellet to a 50% hematocrit in CCM.

  • Initiation and Maintenance of Culture:

    • To initiate a culture, mix the thawed parasite stock with fresh erythrocytes in a culture flask to achieve an initial parasitemia of 0.5-1% and a final hematocrit of 5%.

    • Add the appropriate volume of CCM.

    • Place the flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.

  • Daily Maintenance:

    • Each day, remove the culture flask from the incubator and allow the erythrocytes to settle.

    • Carefully aspirate the supernatant (spent medium) and replace it with fresh, pre-warmed CCM.

    • Gently resuspend the erythrocytes.

    • Every 2-3 days, split the culture by adding fresh erythrocytes to maintain a parasitemia between 1-5%.

  • Monitoring Parasitemia:

    • Prepare a thin blood smear from the culture.

    • Stain with Giemsa and examine under a microscope to determine the percentage of infected erythrocytes (parasitemia) and the parasite stages.

This compound Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

This assay is a widely used, high-throughput method for determining the IC₅₀ values of antimalarial drugs.[11][12][13][14][15] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit in CCM)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in CCM in a separate 96-well plate. The final concentrations should typically range from picomolar to micromolar.

    • Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

    • Transfer 25 µL of each drug dilution to the corresponding wells of the black, clear-bottom assay plate.

  • Parasite Addition:

    • Add 200 µL of the synchronized ring-stage parasite culture to each well.

  • Incubation:

    • Incubate the plate for 72 hours under the same conditions as the continuous culture (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Fluorescence Measurement:

    • After incubation, carefully remove the plate and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the data to the drug-free control wells (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Susceptibility Testing cluster_culture P. falciparum Culture cluster_assay SYBR Green I Assay cluster_analysis Data Analysis Culture_Init Initiate & Maintain P. falciparum Culture Sync Synchronize to Ring Stage Culture_Init->Sync Add_Parasites Add Synchronized Parasites to Plate Sync->Add_Parasites Drug_Plate Prepare this compound Serial Dilutions Drug_Plate->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lyse_Read Lyse Cells & Read Fluorescence Incubate->Lyse_Read Data_Norm Normalize Data Lyse_Read->Data_Norm IC50_Calc Calculate IC50 Data_Norm->IC50_Calc

Caption: Workflow for this compound susceptibility testing.

DSM265_Mechanism_of_Action Mechanism of Action of this compound in P. falciparum cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Parasite_Death Parasite Death DNA_RNA->Parasite_Death This compound This compound This compound->Inhibition

References

Application Notes and Protocols: Liver-Stage Plasmodium Assay Using DSM265

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, and the development of novel antimalarial agents is a critical priority. The liver stage of the Plasmodium parasite life cycle is an attractive target for prophylactic drugs as it is clinically silent and represents a bottleneck in the infection. DSM265 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in the parasite.[1][2] Unlike its human host, Plasmodium lacks a pyrimidine salvage pathway, making DHODH a validated drug target.[3][4] Preclinical studies have demonstrated that this compound is effective against both the blood and liver stages of Plasmodium falciparum.[1][2][3] This document provides detailed application notes and protocols for assessing the efficacy of this compound against liver-stage Plasmodium parasites in both in vitro and in vivo models.

Mechanism of Action of this compound

This compound targets the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is crucial for the synthesis of DNA and RNA, which is essential for the rapid replication of the parasite within host hepatocytes.[3] By inhibiting DHODH, this compound effectively halts parasite development at the schizont stage in the liver.[3]

cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Parasite_Replication Parasite Replication DNA_RNA_Synthesis->Parasite_Replication DHODH->Orotate Product This compound This compound This compound->DHODH Inhibition

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against liver-stage Plasmodium parasites.

Table 1: In Vitro Efficacy of this compound against Liver-Stage Plasmodium

Parasite SpeciesAssay SystemEfficacy MetricValue (µg/mL)Reference
P. falciparumPrimary Human HepatocytesEC50 (schizont size)0.0057[3]
P. cynomolgiPrimary Rhesus HepatocytesEC50 (schizonts)0.13[3]

Table 2: In Vivo Efficacy of this compound against P. falciparum Liver-Stage in FRG huHep Mice

Dosing RegimenMethod of QuantificationReduction in Parasite BurdenP-valueReference
20 mg/kg daily for 3 daysIVIS Imaging2.5-log< 0.0001[5]
20 mg/kg daily for 3 daysqPCR5.2-log< 0.0001[5]

Experimental Protocols

Protocol 1: In Vitro Liver-Stage Assay using Primary Human Hepatocytes

This protocol describes the methodology to assess the efficacy of this compound against P. falciparum liver stages in a primary human hepatocyte culture system.

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated 96-well plates

  • Hepatocyte culture medium (e.g., Williams' E medium supplemented with serum, glutamine, penicillin-streptomycin, and hepatocyte maintenance supplement pack)

  • P. falciparum sporozoites

  • This compound compound stock solution (in DMSO)

  • Primaquine (positive control)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., anti-Plasmodium HSP70)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • High-content imaging system

Procedure:

  • Hepatocyte Seeding: Thaw and seed primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Culture the cells for 24 hours to allow for attachment and monolayer formation.

  • Sporozoite Infection:

    • Prepare a suspension of freshly dissected P. falciparum sporozoites in hepatocyte culture medium.

    • Aspirate the medium from the hepatocyte monolayer and add the sporozoite suspension.

    • Incubate for 3 hours to allow for invasion.

    • Wash the wells gently with PBS to remove non-invaded sporozoites.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and primaquine in hepatocyte culture medium.

    • Add the drug dilutions to the infected hepatocyte cultures. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 3 to 6 days to allow for parasite development into schizonts.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 3% BSA in PBS.

    • Incubate with the primary antibody (e.g., anti-HSP70) followed by the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the number and size of the exoerythrocytic forms (EEFs) using image analysis software.

    • Calculate the EC50 value by fitting the dose-response data to a suitable model.

Start Start Seed_Hepatocytes Seed Primary Human Hepatocytes in 96-well plate Start->Seed_Hepatocytes Infect_with_Sporozoites Infect with P. falciparum Sporozoites Seed_Hepatocytes->Infect_with_Sporozoites Drug_Treatment Treat with this compound/ Controls Infect_with_Sporozoites->Drug_Treatment Incubate Incubate for 3-6 days Drug_Treatment->Incubate Immunofluorescence Immunofluorescence Staining (anti-HSP70, DAPI) Incubate->Immunofluorescence Image_and_Analyze High-Content Imaging and Analysis Immunofluorescence->Image_and_Analyze Calculate_EC50 Calculate EC50 Image_and_Analyze->Calculate_EC50 End End Calculate_EC50->End

Workflow for the in vitro liver-stage assay.
Protocol 2: In Vivo Liver-Stage Assay using FRG huHep Mice

This protocol details the assessment of this compound's prophylactic efficacy in a humanized mouse model that supports P. falciparum liver-stage development.[5]

Materials:

  • FRG (Fah-/-, Rag2-/-, Il2rg-/-) mice engrafted with human hepatocytes (FRG huHep mice)

  • P. falciparum sporozoites (expressing luciferase for in vivo imaging)

  • This compound formulation for oral gavage

  • Vehicle control (e.g., 5% methylcellulose)

  • Anesthesia for mice

  • In Vivo Imaging System (IVIS)

  • D-luciferin substrate

  • Reagents and equipment for qPCR analysis of liver tissue

Procedure:

  • Animal Handling and Infection:

    • Acclimatize FRG huHep mice to the facility conditions.

    • Infect the mice with luciferase-expressing P. falciparum sporozoites via intravenous injection or mosquito bite.

  • Drug Administration:

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound (e.g., 20 mg/kg) or vehicle to the mice via oral gavage at specified time points (e.g., 2, 24, and 48 hours post-infection).[5]

  • In Vivo Bioluminescence Imaging (IVIS):

    • On day 6 post-infection, anesthetize the mice.

    • Inject the mice with D-luciferin substrate.

    • Acquire bioluminescence images using an IVIS to quantify the parasite-derived luciferase signal in the liver.

  • Quantitative PCR (qPCR) Analysis:

    • At the end of the experiment (e.g., day 6), humanely euthanize the mice and harvest the livers.

    • Extract total DNA from the liver tissue.

    • Perform qPCR using primers specific for the Plasmodium 18S rRNA gene to quantify the parasite burden.

  • Data Analysis:

    • Compare the liver parasite burden (measured by both IVIS and qPCR) between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition.

Start Start Infect_Mice Infect FRG huHep Mice with Luciferase-expressing Sporozoites Start->Infect_Mice Drug_Administration Administer this compound/ Vehicle Control Infect_Mice->Drug_Administration IVIS_Imaging In Vivo Imaging (IVIS) on Day 6 Drug_Administration->IVIS_Imaging Harvest_Livers Harvest Livers IVIS_Imaging->Harvest_Livers qPCR_Analysis qPCR for Parasite Burden Harvest_Livers->qPCR_Analysis Analyze_Data Analyze and Compare Treatment Groups qPCR_Analysis->Analyze_Data End End Analyze_Data->End

Workflow for the in vivo liver-stage assay.

Conclusion

The provided protocols and data demonstrate that this compound is a potent inhibitor of Plasmodium liver-stage development. The in vitro and in vivo assay systems described are robust methods for evaluating the efficacy of this compound and other novel antimalarial compounds targeting the pre-erythrocytic stages of malaria. These assays are valuable tools for drug discovery and development efforts aimed at identifying new prophylactic antimalarial therapies.

References

Assessing the In Vitro Gametocytocidal Activity of DSM265: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for assessing the in vitro gametocytocidal activity of DSM265, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This compound has demonstrated potent activity against the asexual blood and liver stages of the malaria parasite. However, its activity against the sexual stages, or gametocytes, which are responsible for transmission to mosquitoes, is limited.[1][2] This application note compiles available data on the gametocytocidal efficacy of this compound and presents a comprehensive protocol for a luciferase-based assay to evaluate compound activity against different gametocyte stages.

Introduction

Malaria eradication efforts are increasingly focused on transmission-blocking strategies, which necessitate the development of compounds that are active against mature Plasmodium falciparum gametocytes. This compound is an antimalarial drug candidate that targets the essential parasite enzyme dihydroorotate dehydrogenase (DHODH), which is critical for the de novo pyrimidine biosynthesis pathway.[3][4] While highly effective against replicating asexual parasites, the non-replicating nature of mature gametocytes suggests a reduced dependence on this pathway, potentially explaining the observed lack of significant gametocytocidal activity.[2] Accurate in vitro assessment of gametocytocidal activity is crucial for the development of new antimalarial therapies.

Mechanism of Action: DHODH Inhibition

This compound selectively inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA in the parasite. Unlike their human hosts, Plasmodium species lack pyrimidine salvage pathways and are therefore entirely dependent on de novo synthesis.[3][4] By blocking PfDHODH, this compound depletes the parasite's pyrimidine pool, leading to an arrest of proliferation and parasite death in the asexual stages.

DHODH_Inhibition_Pathway cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate PfDHODH Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Dihydroorotate->PfDHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate This compound This compound This compound->PfDHODH Inhibition

Figure 1. Mechanism of action of this compound via inhibition of PfDHODH.

Data Presentation: In Vitro Gametocytocidal Activity of this compound

The following table summarizes the reported in vitro potency of this compound against various stages of Plasmodium falciparum.

Parasite Stage Strain Assay Type Parameter Value (µg/mL) Reference
Asexual Blood Stage3D7Growth InhibitionEC500.014[4]
Liver Stage Schizonts--EC500.0057[4]
Gametocyte Stage III-IVNF54-EC50> 0.42[4]
Gametocyte Stage IV-V--EC50> 16[4]
Dual Gamete Formation--EC50> 42[4]

Experimental Protocols

I. In Vitro Gametocyte Culture

A critical prerequisite for assessing gametocytocidal activity is a robust method for in vitro gametocyte production. This protocol is adapted from established methods for generating mature P. falciparum gametocytes.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI 1640 supplemented with human serum, hypoxanthine, and HEPES)

  • N-acetylglucosamine (NAG)

  • Incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Initiate a high-parasitemia asexual culture of P. falciparum.

  • Induce gametocytogenesis by methods such as culture stress (e.g., limiting fresh erythrocytes).

  • On day 0 of gametocyte development, dilute the culture to approximately 0.5% parasitemia.

  • To eliminate the remaining asexual parasites, treat the culture with 50 mM N-acetylglucosamine for 48-72 hours starting from day 3 post-induction.

  • Maintain the gametocyte culture with daily media changes for 12-14 days to allow for maturation to stage V.

  • Monitor gametocyte development and staging by microscopic examination of Giemsa-stained smears.

Gametocyte_Culture_Workflow A High Parasitemia Asexual Culture B Induce Gametocytogenesis A->B C Dilute Culture (Day 0) B->C D NAG Treatment (Day 3-5) C->D E Daily Media Change D->E F Mature Gametocytes (Day 12-14) E->F

Figure 2. Workflow for in vitro P. falciparum gametocyte culture.
II. Luciferase-Based Gametocytocidal Assay

This assay utilizes a transgenic P. falciparum line expressing a luciferase reporter gene under the control of a gametocyte-specific promoter (e.g., pfs16 for early-stage and pan-gametocyte activity, or other markers for late-stage specific activity).[5][6][7]

Materials:

  • Mature P. falciparum gametocyte culture (Day 12-14) of a luciferase-expressing strain

  • This compound and control compounds (e.g., epoxomicin as a positive control, DMSO as a negative control)

  • 384-well microplates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of this compound and control compounds in complete culture medium.

    • Dispense the compound dilutions into a 384-well plate.

  • Gametocyte Addition:

    • Determine the gametocytemia and hematocrit of the mature gametocyte culture.

    • Adjust the culture to a final concentration of 1-2% gametocytemia at a 1% hematocrit.

    • Add the gametocyte suspension to each well of the 384-well plate containing the compounds.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified, low-oxygen incubator.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control wells.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Serial Dilutions B Dispense into 384-well Plate A->B D Add Gametocytes to Plate C Prepare Mature Gametocyte Suspension C->D E Incubate 48-72h D->E F Add Luciferase Reagent E->F G Read Luminescence F->G H Normalize Data G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Figure 3. Workflow for the luciferase-based gametocytocidal assay.

Conclusion

The available in vitro data indicate that this compound has limited to no direct gametocytocidal activity, particularly against mature, transmissible stages of P. falciparum. This is consistent with its mechanism of action, which targets a pathway less critical for non-replicating gametocytes. The provided protocols offer a robust framework for the continued evaluation of this compound and other novel compounds for their potential transmission-blocking capabilities. The use of sensitive and stage-specific assays, such as the luciferase-based method described, is essential for accurately profiling the gametocytocidal effects of new antimalarial drug candidates.

References

DSM265 Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] Unlike the human host, the parasite relies solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive target for antimalarial drugs.[3] this compound has demonstrated potent activity against both the blood and liver stages of P. falciparum in preclinical and clinical studies, positioning it as a promising candidate for both treatment and chemoprevention of malaria.[2][4] Its long half-life supports the potential for single-dose treatment or once-weekly prophylactic dosing.[1][5]

These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in common preclinical and clinical models.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by binding to and inhibiting PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway. By blocking this step, this compound deprives the parasite of essential pyrimidine nucleotides required for DNA and RNA synthesis, ultimately leading to parasite death.[6][7] The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[8]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway in Plasmodium cluster_inhibition Inhibition by this compound Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate multiple steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate->Orotate UMP UMP Orotate->UMP multiple steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->inhibition DHODH_enzyme DHODH

Caption: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by this compound.

Data Presentation: Quantitative In Vivo Data Summary

The following tables summarize key quantitative data for this compound from various in vivo studies.

Table 1: Pharmacokinetics of this compound in Preclinical Species and Humans
SpeciesDoseRouteCmax (ng/mL)Tmax (h)t½ (h)Reference(s)
Mouse2 mg/kgOral182.313.5[4]
Mouse10 mg/kgOral1284.51.52.5[4]
Mouse50 mg/kgOral395043.2[4]
Human150 mgOral~1310 - 34800 (range)1.5 - 486 - 118[9]
Human400 mgOral~1707 (AUC)N/A~96[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the curve.

Table 2: In Vivo Efficacy of this compound
ModelParasite StrainDose RegimenEfficacy EndpointResultReference(s)
SCID MouseP. falciparum 3D71.5 mg/kg, b.i.d., 4 daysED903 mg/kg/day[10]
SCID MouseP. falciparum 3D76.4 mg/kg, b.i.d., 4 daysMax. parasite killing13 mg/kg/day[10]
Human (CHMI)P. falciparum150 mg, single doseParasite Reduction Ratio (48h)1.55[9]
Human (CHMI)P. falciparum400 mg, single dose (1 day pre-challenge)Prophylactic EfficacyComplete protection[11][12]
Human (Phase 2a)P. falciparum400 mg, single doseAdequate Clinical and Parasitological Response (Day 14)85%[12]

b.i.d.: twice daily; ED90: 90% effective dose; CHMI: Controlled Human Malaria Infection.

Experimental Protocols

Protocol 1: Oral Formulation of this compound for Murine Studies

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound (tosylate salt or free base)

  • Sodium carboxymethylcellulose (Na-CMC)

  • Benzyl alcohol

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare the vehicle solution:

    • In a sterile glass vial, add sterile water.

    • While stirring, slowly add 0.5% (w/v) Na-CMC. Mix until fully dissolved.

    • Add 0.5% (v/v) benzyl alcohol and 0.4% (v/v) Tween 80 to the solution.

    • Continue stirring until a homogenous vehicle solution is formed.[1]

  • Prepare the this compound suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Slowly add the this compound powder to the prepared vehicle while vortexing or stirring.

    • Continue to mix thoroughly to ensure a uniform suspension. For higher concentrations or to improve uniformity, a brief period of homogenization may be beneficial.

  • Administration:

    • Administer the suspension to mice via oral gavage at the desired dose.

    • Ensure the suspension is well-mixed immediately before each administration to prevent settling.

Murine_Formulation_Workflow start Start prepare_vehicle Prepare Vehicle (0.5% Na-CMC, 0.5% Benzyl Alcohol, 0.4% Tween 80 in water) start->prepare_vehicle mix_suspension Add this compound to Vehicle and Mix Thoroughly prepare_vehicle->mix_suspension weigh_this compound Weigh this compound Powder weigh_this compound->mix_suspension homogenize Homogenize (Optional) mix_suspension->homogenize administer Administer via Oral Gavage mix_suspension->administer if not homogenizing homogenize->administer end End administer->end

Caption: Workflow for preparing this compound oral suspension for mouse studies.

Protocol 2: In Vivo Efficacy Assessment in a P. falciparum SCID Mouse Model

This protocol outlines a standard 4-day test to evaluate the efficacy of this compound against blood-stage P. falciparum in humanized mice.

Model:

  • Mouse Strain: NOD-scid IL-2Rγnull (NSG) mice are recommended as they support higher levels of parasitemia without requiring myelosuppression.[13][14]

  • Humanization: Mice are engrafted with human red blood cells (hRBCs) to support parasite growth. This is typically achieved by daily intravenous injection of hRBCs.[14]

  • Parasite Strain: A human-adapted P. falciparum strain such as 3D7 or NF54 is used.[13][15]

Procedure:

  • Infection:

    • Infect hRBC-engrafted NSG mice intravenously with approximately 20 x 106P. falciparum-infected erythrocytes.[14]

  • Monitoring Parasitemia:

    • Beginning 3 days post-infection, monitor peripheral blood parasitemia daily.

    • Prepare thin blood smears from tail blood and stain with Giemsa.

    • Alternatively, use flow cytometry with a nucleic acid stain (e.g., SYTO-16) to quantify parasitemia.[16]

  • Treatment:

    • Once parasitemia is established (typically day 3 post-infection), randomize mice into treatment and vehicle control groups.

    • Administer this compound (formulated as in Protocol 1) or vehicle orally once or twice daily for four consecutive days.[10][13]

  • Efficacy Readout:

    • Continue daily monitoring of parasitemia for several days after the final dose to assess parasite clearance and any potential recrudescence.

    • The efficacy is determined by comparing the reduction in parasitemia in the treated groups to the vehicle control group.

SCID_Mouse_Workflow start Start humanize Engraft NSG Mice with Human RBCs start->humanize infect Infect Mice with P. falciparum (IV) humanize->infect monitor_pre Monitor Parasitemia (Daily from Day 3) infect->monitor_pre randomize Randomize Mice into Groups monitor_pre->randomize treat Treat with this compound or Vehicle (Oral, 4 days) randomize->treat monitor_post Monitor Parasitemia Post-Treatment treat->monitor_post analyze Analyze Parasite Clearance monitor_post->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound efficacy in a SCID mouse model.

Protocol 3: Formulation for Controlled Human Malaria Infection (CHMI) Studies

For clinical studies, an amorphous spray-dried dispersion (SDD) of this compound is used to improve solubility and bioavailability.[11][16]

Materials:

  • This compound 25% spray-dried dispersion (250 mg/g)

  • Vehicle components:

    • Methocel A4M (hydroxypropyl methylcellulose)

    • Polysorbate 80

    • Simethicone emulsion

    • Sucralose

    • Ethyl vanillin

  • Purified water

  • Calibrated dosing bottles

Procedure:

  • Vehicle Preparation:

    • On the day of dosing, prepare the vehicle by dissolving the following in purified water:

      • 0.1% Methocel A4M

      • 0.1% Polysorbate 80

      • 0.005% Simethicone emulsion

      • 0.5% Sucralose

      • 0.05% Ethyl vanillin[11]

  • Reconstitution of this compound:

    • Weigh the appropriate amount of the 25% this compound SDD powder to achieve the target dose (e.g., 400 mg of active this compound).

    • Reconstitute the powder in a specified volume of the prepared vehicle (e.g., 240 mL) in a dosing bottle.[11]

    • Mix thoroughly to ensure the SDD is fully suspended.

  • Administration:

    • The oral liquid suspension is administered to the study participant under observation.

    • A placebo, consisting of the SDD excipient (hydroxypropylmethylcellulose acetate succinate) reconstituted in the same vehicle, is used for the control group to maintain blinding.[11]

Conclusion

This compound is a promising antimalarial candidate with a well-defined mechanism of action and demonstrated in vivo efficacy. The protocols provided here for the formulation and evaluation of this compound in both preclinical murine models and clinical human challenge studies offer a foundation for researchers in the field of antimalarial drug development. Proper formulation, particularly the use of spray-dried dispersions for clinical applications, is crucial for achieving adequate oral bioavailability. The humanized mouse model and the CHMI model are powerful tools for the preclinical and early clinical assessment of novel antimalarial compounds like this compound.

References

Application Notes and Protocols for Quantifying DSM265 Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the efficacy of the antimalarial drug candidate DSM265 in preclinical models. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation standards and visualizations to facilitate experimental design and data interpretation.

Introduction

This compound is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2][3] Unlike the human host, Plasmodium parasites rely solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive drug target.[3] this compound has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[1][2][4] This document outlines standardized methods to quantify the potent antiparasitic activity of this compound in preclinical settings.

Mechanism of Action: Inhibition of PfDHODH

This compound exerts its antimalarial effect by binding to and inhibiting the enzymatic activity of PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway. By blocking this step, this compound deprives the parasite of essential pyrimidine nucleotides required for DNA and RNA synthesis, ultimately leading to parasite death.[1][5] The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[1][2]

DHODH_Inhibition cluster_parasite Plasmodium Parasite Mitochondrion Dihydroorotate Dihydroorotate PfDHODH Plasmodium falciparum DHODH (PfDHODH) Dihydroorotate->PfDHODH Orotate Orotate Pyrimidine_Synthesis Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis PfDHODH->Orotate FMN/CoQ Dependent DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Parasite_Replication Parasite Replication & Survival DNA_RNA->Parasite_Replication This compound This compound This compound->Inhibition

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative efficacy parameters for this compound derived from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterP. falciparum StrainValueReference(s)
IC50 (PfDHODH) 3D78.9 nM[6]
EC50 (Parasite Growth) 3D74.3 nM[6]
EC50 Range Various drug-resistant strains1 - 4 nM (0.001 - 0.004 µg/mL)[1]

Table 2: In Vivo Efficacy of this compound in the P. falciparum SCID Mouse Model

ParameterDosing RegimenValueReference(s)
ED90 1.5 mg/kg, twice daily for 4 days3 mg/kg/day[6]
Maximum Parasite Killing 6.4 mg/kg, twice daily13 mg/kg/day[6]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

SpeciesAdministrationHalf-life (t1/2)Reference(s)
Mouse Oral2 - 4 hours[1][6]
Dog Oral-[4]
Monkey Oral-[4]

Experimental Protocols

Detailed protocols for the principal assays used to quantify this compound efficacy are provided below.

Protocol 1: In Vitro Growth Inhibition Assay

This assay determines the 50% effective concentration (EC50) of this compound against asexual blood-stage P. falciparum.

In_Vitro_Workflow start Start sync Synchronize P. falciparum Culture (Ring Stage) start->sync prep_plates Prepare 96-well Plates with Serial Dilutions of this compound sync->prep_plates add_parasites Add Parasitized Erythrocytes to Plates prep_plates->add_parasites incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_parasites->incubate measure Measure Parasite Growth (e.g., SYBR Green I Assay) incubate->measure analyze Calculate EC50 Values measure->analyze end End analyze->end

Workflow for the in vitro Growth Inhibition Assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as 5% sorbitol treatment.[1]

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

  • Assay Preparation: Add synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well containing the drug dilutions.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.[7]

  • Growth Measurement:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract background fluorescence from wells with uninfected erythrocytes.

    • Normalize the data to the drug-free control wells.

    • Calculate the EC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vivo Efficacy in the P. falciparum SCID Mouse Model

This protocol describes the use of humanized severe combined immunodeficient (SCID) mice to evaluate the in vivo efficacy of this compound.

In_Vivo_Workflow start Start engraft Engraft SCID Mice with Human Erythrocytes start->engraft infect Infect Mice with P. falciparum engraft->infect monitor_initial Monitor Initial Parasitemia infect->monitor_initial treat Administer this compound Orally (e.g., Twice Daily for 4 Days) monitor_initial->treat monitor_treatment Monitor Parasitemia Daily (Giemsa-stained Blood Smears) treat->monitor_treatment analyze Calculate Parasite Reduction and Determine ED90 monitor_treatment->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Resistance to DSM265 in Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying resistance to the antimalarial drug candidate DSM265 in Plasmodium species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Plasmodium parasites rely exclusively on this pathway for the synthesis of pyrimidines required for DNA and RNA replication, as they lack the pyrimidine salvage pathways present in their human hosts.[2] By inhibiting DHODH, this compound depletes the parasite's pyrimidine pool, arresting its growth and replication, particularly before the multinucleated schizont stage in both blood and liver stages.[1]

Q2: What are the primary known mechanisms of resistance to this compound?

A2: The predominant mechanism of resistance to this compound is the acquisition of point mutations in the drug's target enzyme, DHODH.[3][4][5] These mutations typically occur in or near the this compound binding site, reducing the drug's binding affinity and inhibitory potency.[3][6] Additionally, gene amplification of the dhodh locus has been identified as a less common mechanism of resistance.[4][6]

Q3: Which specific mutations in DHODH are associated with this compound resistance?

A3: A number of mutations have been identified through in vitro selection experiments and in clinical studies. The most clinically relevant mutation is C276F or C276Y, which was identified in a patient who recrudesced during a Phase IIa clinical study.[3][4] Other mutations selected in vitro include G181C, E182, R265, and L531.[4] In total, at least 13 distinct point mutations in DHODH have been shown to confer resistance.[5][7]

Q4: How significant is the level of resistance conferred by these mutations?

A4: Mutations in DHODH can confer a wide range of resistance levels, with reported increases in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) ranging from 2-fold to approximately 400-fold compared to the wild-type parasite.[5][7]

Q5: Does resistance to this compound confer cross-resistance to other antimalarials?

A5: No, parasites that have developed resistance to this compound via DHODH mutations have been shown to retain full sensitivity to other classes of antimalarials, such as atovaquone (a mitochondrial electron transport chain inhibitor) and artemisinin.[3][4][8] This suggests that the resistance mechanism is specific to the DHODH inhibitor class.

Q6: What is the structural basis for resistance caused by the C276F mutation?

A6: The C276 residue is not directly in the this compound binding pocket but is located in the adjacent flavin mononucleotide (FMN) cofactor site.[3][6] X-ray structure analysis of the mutant C276F enzyme revealed that the substitution of the smaller cysteine with the bulkier phenylalanine residue induces conformational changes in nearby amino acids.[3][4][9] These changes restrict the size of the this compound binding pocket, thereby reducing the drug's ability to bind effectively.[3][8]

Troubleshooting Guides

Issue 1: Failure to Select for this compound-Resistant Parasites In Vitro

Possible Cause Suggested Solution
Drug concentration is too high. A very high concentration of this compound may kill all parasites before resistant mutants can emerge. Start selections at a concentration around the EC₉₀ and consider a range of starting concentrations.
Initial parasite inoculum is too low. The frequency of spontaneous resistance mutations is low. A larger starting inoculum (e.g., >1x10⁹ parasites) increases the probability of a resistant mutant being present in the initial population.[4]
Inconsistent drug pressure. Ensure continuous drug pressure is maintained throughout the selection process. Prepare fresh drug-containing media for each cycle of culture maintenance.
Contamination of culture. Microbial contamination can outcompete parasites. Regularly check cultures for sterility and use proper aseptic techniques.
Poor parasite viability. Ensure the parental parasite line is healthy and growing robustly before initiating the selection experiment.

Issue 2: Inconsistent EC₅₀ Values in Drug Susceptibility Assays

Possible Cause Suggested Solution
Inaccurate drug dilutions. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and perform dilutions carefully.
Variability in parasite inoculum. Ensure a consistent starting parasitemia and hematocrit for each well in the assay plate. Synchronize parasite cultures to the ring stage for more consistent results.
Assay readout variability. If using a hypoxanthine incorporation assay, ensure the label is added at the correct time point and that the incubation period is consistent. For SYBR Green or pLDH assays, ensure complete cell lysis and proper mixing before reading.
Edge effects on the assay plate. To minimize evaporation and temperature gradients, do not use the outer wells of the 96-well plate for experimental samples. Fill them with media instead.
Drug instability. Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Issue 3: CRISPR/Cas9 Editing of the dhodh Locus is Unsuccessful

Possible Cause Suggested Solution
Inefficient plasmid transfection. Optimize the electroporation parameters for your specific P. falciparum strain. Ensure high-quality, pure plasmid DNA is used.
Poor guide RNA design. Design multiple guide RNAs targeting the region of interest. Validate their cutting efficiency if possible. Ensure the gRNA is specific to the P. falciparum genome to avoid off-target effects.
Homology repair template is incorrect. The homology arms in the donor template should be sufficiently long (e.g., 400-600 bp) and perfectly match the genomic sequence flanking the target site, except for the intended mutation and any shield mutations.
Lack of positive selection. Ensure the selection drug (e.g., blasticidin, WR99210) is used at the correct concentration to select for transfectants.
Introduced mutation is lethal. While known resistance mutations are viable, novel engineered mutations could be lethal. If you are introducing a new mutation, consider the potential impact on enzyme function.

Data Presentation

Table 1: In Vitro this compound Susceptibility of Resistant P. falciparum Lines

Parasite Line DHODH Mutation Fold Change in EC₅₀ (vs. Dd2 parent) Reference
Dd2Wild-Type1.0[4]
R10C1AC276F33[4]
R1B-C1E182K17[4]
R1A-C2R265H13[4]
R1A-C1L531F8[4]
Dd2Dhodh C276F CL1C276F (edited)48[6]
Dd2Dhodh C276Y CL1C276Y (edited)33[6]

Data represents the relative increase in the concentration of this compound required to inhibit parasite growth by 50% compared to the drug-sensitive parental Dd2 strain.

Table 2: In Vitro DHODH Enzyme Inhibition by this compound

DHODH Enzyme Fold Change in IC₅₀ (vs. Wild-Type) Reference
Wild-Type1.0[10]
C276F33[10]
E182K15[10]
R265H15[10]
L531F9[10]

Data represents the relative increase in the concentration of this compound required to inhibit the enzymatic activity of recombinant DHODH by 50% compared to the wild-type enzyme.

Mandatory Visualizations

Caption: Mechanism of action of this compound in the Plasmodium pyrimidine pathway.

Resistance_Selection_Workflow start Start with drug-sensitive P. falciparum culture (e.g., Dd2) selection Apply continuous This compound drug pressure (e.g., at EC90) start->selection recrudescence Monitor for parasite recrudescence selection->recrudescence cloning Isolate clonal lines from resistant population recrudescence->cloning phenotyping Phenotypic Characterization: EC50 determination cloning->phenotyping genotyping Genotypic Characterization: Sequence dhodh gene cloning->genotyping confirmation Validate causative mutation (e.g., using CRISPR/Cas9) phenotyping->confirmation genotyping->confirmation end Confirmed Resistance Mechanism confirmation->end

Caption: Workflow for in vitro selection and characterization of this compound resistance.

Logic_Diagram Mutation Point Mutation in dhodh (e.g., C276F) StructuralChange Altered DHODH Enzyme Structure Mutation->StructuralChange Leads to BindingAffinity Reduced this compound Binding Affinity StructuralChange->BindingAffinity Causes EnzymeActivity DHODH remains active, but is no longer effectively inhibited BindingAffinity->EnzymeActivity Results in Phenotype Parasite survives and replicates in the presence of this compound EnzymeActivity->Phenotype Allows

Caption: Logical flow from DHODH mutation to the resistant phenotype.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I)

This protocol determines the 50% effective concentration (EC₅₀) of this compound against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine)

  • Human erythrocytes (O+)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Methodology:

  • Preparation: Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.

  • Drug Plating: Prepare serial dilutions of this compound in complete medium. Add 100 µL of each drug concentration to triplicate wells of a 96-well plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

  • Parasite Addition: Add 100 µL of the prepared parasite culture to each well (final volume 200 µL).

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C.

  • Lysis and Staining:

    • Prepare fresh SYBR Green I staining solution by diluting the stock 1:5000 in lysis buffer (e.g., 2 µL of 10,000x stock in 10 mL lysis buffer).

    • Carefully remove 150 µL of supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix well and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence of the plate using a plate reader.

  • Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC₅₀ value.

Protocol 2: In Vitro Selection of this compound-Resistant Parasites

This protocol describes a method for generating resistant parasites through continuous drug pressure.

Materials:

  • High-density, asynchronous P. falciparum culture

  • This compound

  • Culture flasks (T25 or T75)

  • Complete parasite medium

  • Giemsa stain for microscopy

Methodology:

  • Initiation: Start with a large inoculum of parasites (e.g., 1-5 x 10⁹ parasites) in a T75 flask at a high parasitemia (e.g., 5-8%).

  • Initial Drug Pressure: Add this compound to the culture at a concentration equivalent to the EC₉₀ or 2x EC₅₀ of the parental line.

  • Monitoring: Maintain the culture with daily media changes containing fresh this compound. Monitor parasitemia every 1-2 days by Giemsa-stained thin blood smears.

  • Recrudescence: Parasitemia will likely drop to undetectable levels. Continue to maintain the culture under drug pressure, changing media every 2 days and adding fresh erythrocytes weekly. Continue monitoring for several weeks to months until parasites reappear (recrudesce).

  • Increasing Pressure (Optional): Once a stable, drug-resistant population is established, the drug concentration can be gradually increased in a stepwise manner to select for higher levels of resistance.

  • Cloning: Once a resistant bulk culture is established, isolate clonal lines by limiting dilution or single-cell sorting to ensure a genetically homogenous population for downstream analysis.

  • Characterization: Characterize the cloned resistant lines by determining their EC₅₀ values (Protocol 1) and sequencing the dhodh gene to identify potential mutations.

Protocol 3: Confirmation of Resistance Mutation via CRISPR/Cas9

This protocol provides a general workflow for introducing a specific mutation (e.g., C276F) into the dhodh gene of a drug-sensitive parasite line to confirm its role in resistance.[3][9]

Materials:

  • pUF1-Cas9 plasmid (or similar plasmid expressing Cas9 and a drug-selectable marker)

  • Guide RNA (gRNA) expression plasmid (or integrated into Cas9 plasmid)

  • Donor DNA template (plasmid or linear dsDNA) containing the desired mutation and flanking homology arms.

  • Drug-sensitive P. falciparum (e.g., Dd2 or 3D7)

  • Electroporation reagents and equipment

  • Selection drug (e.g., WR99210, Blasticidin-S HCl)

Methodology:

  • Plasmid Construction:

    • Design a specific gRNA targeting the dhodh locus near the desired mutation site. Clone the gRNA sequence into the expression plasmid.

    • Synthesize a donor DNA template containing the target mutation (e.g., C276F). Introduce silent "shield" mutations within the protospacer adjacent motif (PAM) or gRNA binding site to prevent the donor template and the edited locus from being re-cleaved by Cas9. Flank the mutated region with 400-600 bp homology arms identical to the wild-type genomic sequence.

  • Transfection:

    • Prepare ring-stage parasites for transfection.

    • Co-transfect the parasites with the Cas9/gRNA plasmid and the donor DNA template via electroporation.

  • Drug Selection:

    • Approximately 24 hours post-transfection, apply the appropriate selection drug to kill non-transfected parasites.

    • Maintain the culture under selection pressure until parasites reappear, typically within 2-4 weeks.

  • Cloning and Verification:

    • Clone the resulting parasite population by limiting dilution.

    • Screen individual clones by PCR and Sanger sequencing of the dhodh locus to confirm the successful introduction of the desired mutation.

  • Phenotypic Analysis:

    • Perform drug susceptibility assays (Protocol 1) on the confirmed, edited clones to verify that the introduced mutation confers resistance to this compound. Compare the resulting EC₅₀ to the wild-type parental line.

References

Technical Support Center: Investigating DHODH Mutations and DSM265 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying resistance to the antimalarial drug candidate DSM265, focusing on mutations in the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound resistance experiments.

Problem: Difficulty in selecting for this compound-resistant P. falciparum in vitro.

  • Possible Cause 1: Inappropriate Drug Concentration. The concentration of this compound used for selection may be too high, leading to parasite death, or too low, failing to apply sufficient selective pressure.

    • Solution: Start with a concentration around the EC99 (99% effective concentration) for the parent parasite line.[1] If parasites do not recrudesce, consider lowering the concentration. If parasites grow too readily without a significant decrease in susceptibility, a gradual increase in drug concentration may be necessary.

  • Possible Cause 2: Insufficient Parasite Inoculum. The starting number of parasites may be too low for a spontaneous resistance mutation to be present.

    • Solution: For in vitro resistance selections, a large starting inoculum is often required to increase the probability of selecting for pre-existing resistant mutants.[2] Inoculums of 2x10^9 parasites have been used successfully.[2]

  • Possible Cause 3: Ineffective Selection Strategy. The method of drug pressure might not be optimal for selecting resistant parasites.

    • Solution: Two primary in vitro selection methods have been successfully employed:

      • Continuous Pressure: Parasites are continuously exposed to a specific concentration of this compound.[3] This method is useful for selecting high-level resistance.

      • Intermittent Pulse Treatment: Parasite cultures are treated with a high concentration of this compound (e.g., EC99) for a defined period (e.g., 6-8 days), followed by a period of growth in drug-free medium to allow for the recovery of resistant parasites.[1] This can be repeated in cycles.

Problem: Selected resistant parasites show a wide range of EC50 values.

  • Possible Cause: Heterogeneous Resistant Population. The initial bulk culture of resistant parasites may consist of a mix of clones with different resistance mutations or mechanisms.

    • Solution: It is crucial to clone the resistant parasite population by limiting dilution to obtain genetically pure lines.[4] This will allow for the accurate characterization of the resistance level and the identification of the specific mutation(s) in each clonal line.

Problem: Unable to confirm that an identified DHODH mutation is solely responsible for this compound resistance.

  • Possible Cause: Presence of secondary mutations or other resistance mechanisms. The selected parasite line may harbor additional genetic changes that contribute to the resistance phenotype.

    • Solution: Use genome editing techniques, such as CRISPR/Cas9, to introduce the specific DHODH mutation into a drug-sensitive parent parasite line.[2][4][5][6][7][8] If the engineered parasites exhibit the same level of resistance as the selected line, it confirms that the DHODH mutation is the primary driver of resistance.

Frequently Asked Questions (FAQs)

Q1: What are the known DHODH mutations that confer resistance to this compound?

A1: Several point mutations in the P. falciparum DHODH gene have been identified through in vitro selection and in clinical studies. These include mutations in the this compound binding site and the adjacent flavin cofactor site.[2][4][5][6][7][8] Known mutations include: C276F, C276Y, G181C, L531F, R265G, E182D, and V532G.[1][4][9][10]

Q2: Do all DHODH mutations have the same impact on this compound resistance?

A2: No, different mutations can lead to varying levels of resistance. The fold-increase in the EC50 value for this compound can range from approximately 2-fold to over 400-fold depending on the specific mutation.[1] For example, the C276F and C276Y mutations have been shown to cause significant shifts in this compound susceptibility.[2][9]

Q3: Besides point mutations, are there other mechanisms of resistance to this compound?

A3: Yes, in addition to point mutations in the DHODH gene, amplification of the dhodh gene has also been identified as a mechanism of resistance to this compound.[2][11][12] This leads to increased expression of the DHODH enzyme.

Q4: Do this compound-resistant parasites show cross-resistance to other antimalarials?

A4: Parasites with DHODH mutations conferring resistance to this compound have been shown to retain full sensitivity to other antimalarials with different mechanisms of action, such as atovaquone and artemisinin.[2][4][5][6][7][8]

Q5: How do the identified DHODH mutations affect the enzyme's function and interaction with this compound?

A5: The mutations can lead to reduced efficacy of this compound by decreasing its binding affinity to the DHODH enzyme.[2][4][5][6][7][8] For instance, X-ray structure analysis of the C276F mutant enzyme revealed conformational changes in nearby residues that restrict the size of the this compound binding pocket.[2][5][6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of DHODH mutations on this compound efficacy.

Table 1: In Vitro Efficacy of this compound against Resistant P. falciparum Clones

Parasite Line/CloneDHODH MutationThis compound EC50 (nM)Fold Change vs. Dd2Reference
Dd2 (Wild-Type)None2.5 ± 0.51[2]
R10C1BG181C60 ± 10~24[2]
R1A-C1C276F80 ± 20~32[2]
R1B-C2E182D50 ± 10~20[2]
R10-C2L531F40 ± 10~16[2]
Dd2-C276F (Edited)C276F75 ± 15~30[2]
Dd2-C276Y (Edited)C276Y45 ± 5~18[2]
Selection 4 ClonesV532G~100-fold increase~100[1]

EC50 values are approximate and may vary between studies.

Table 2: In Vitro Inhibition of Recombinant DHODH Enzyme Activity by this compound

DHODH EnzymeThis compound IC50 (nM)Fold Change vs. WTReference
Wild-Type (WT)1.0 ± 0.21[2]
G181C33 ± 533[2]
E182D8 ± 18[2]
R265G25 ± 325[2]
C276F>1000>1000[2]
C276Y600 ± 100600[2]
L531F2.5 ± 0.52.5[2]

IC50 values are approximate and represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols & Workflows

In Vitro Selection of this compound-Resistant Parasites

This workflow outlines the general steps for selecting this compound-resistant P. falciparum in vitro.

InVitroSelection cluster_setup Setup cluster_selection Selection cluster_monitoring Monitoring & Isolation cluster_characterization Characterization Start Start with a large inoculum of wild-type P. falciparum Continuous Continuous Pressure: Culture with constant this compound Start->Continuous Option 1 Intermittent Intermittent Pressure: Pulse with high this compound, then drug-free period Start->Intermittent Option 2 Monitor Monitor for parasite recrudescence Continuous->Monitor Intermittent->Monitor Clone Clone resistant population by limiting dilution Monitor->Clone Recrudescence observed EC50 Determine EC50 values of clonal lines Clone->EC50 Sequence Sequence the DHODH gene to identify mutations EC50->Sequence

Workflow for in vitro selection of this compound-resistant parasites.

CRISPR/Cas9-based Validation of Resistance Mutations

This diagram illustrates the workflow for validating the role of a specific DHODH mutation in conferring this compound resistance using CRISPR/Cas9.

CRISPR_Validation Design Design gRNA targeting DHODH and a donor repair template with the desired mutation Transfect Co-transfect wild-type P. falciparum with Cas9 and the gRNA/donor plasmid Design->Transfect Select Select for transfected parasites Transfect->Select Clone Clone the edited parasite population Select->Clone Verify Verify the mutation by sequencing Clone->Verify Phenotype Perform drug susceptibility assays (EC50 determination) to confirm resistance Verify->Phenotype Mutation confirmed EnzymaticAssay Start Express & Purify Recombinant WT and Mutant DHODH Prepare Prepare Assay Mixture: Buffer, Substrates, Enzyme, and varying this compound conc. Start->Prepare Measure Measure Enzyme Activity (Spectrophotometry) Prepare->Measure Analyze Analyze Data: Plot activity vs. [this compound] and determine IC50 Measure->Analyze

References

Technical Support Center: Optimizing DSM265 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of DSM265 in murine models. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered during the administration of this antimalarial compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3][4][5][6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the malaria parasite.[1][4] Unlike their human hosts, Plasmodium species lack pyrimidine salvage pathways and are entirely dependent on this de novo synthesis, making DHODH an excellent drug target.[1][4] By inhibiting DHODH, this compound effectively halts parasite replication.[4][6]

Q2: What is the recommended dosage of this compound for efficacy studies in mice?

A2: Due to the short half-life of this compound in mice (approximately 2-4 hours), a twice-daily (b.i.d.) dosing regimen is recommended to maintain therapeutic plasma concentrations.[1] The reported 90% effective dose (ED90) in the P. falciparum SCID mouse model is 3 mg/kg/day, administered as 1.5 mg/kg twice daily via oral gavage.[7]

Q3: How should this compound be formulated for oral administration in mice?

A3: A common and effective vehicle for preparing this compound for oral gavage in mice is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.02% Tween 80 in water.[8]

Q4: Can this compound be used in rodent malaria parasite models like P. berghei or P. yoelii?

A4: No, this compound shows poor activity against the DHODH enzyme from rodent Plasmodium species.[1] Therefore, efficacy models using these species are not suitable for profiling this compound. The recommended model is the severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum.[1][8]

Q5: What is the expected in vivo activity of this compound?

A5: this compound is efficacious against both the blood and liver stages of P. falciparum.[1][3][5][9][10] In the P. falciparum SCID mouse model, treatment with an effective dose leads to a significant reduction in parasitemia.[1][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Suboptimal efficacy or lack of parasite clearance. Insufficient drug exposure due to the short half-life of this compound in mice.Ensure a twice-daily (b.i.d.) dosing regimen is being followed to maintain adequate plasma concentrations.[1] Verify the accuracy of the dose preparation and administration volume.
Use of an inappropriate mouse model.Confirm that you are using a P. falciparum infected humanized mouse model (e.g., SCID mice with human erythrocytes) as this compound is not effective against rodent malaria parasites.
Development of drug resistance.While this compound is active against many drug-resistant parasite strains, resistance can emerge through mutations in the dhodh gene.[11] If resistance is suspected, sequence the dhodh gene of the recrudescent parasites.
Difficulty in dissolving or formulating this compound. Improper vehicle or solvent.Use the recommended vehicle of 0.5% HPMC with 0.02% Tween 80 for oral administration.[8] For stock solutions, DMSO can be used.[7]
Variability in experimental results. Inconsistent dosing schedule or administration technique.Adhere strictly to a consistent twice-daily dosing schedule. Ensure proper oral gavage technique to deliver the full dose accurately.
Differences in mouse strain or parasite strain.Report the specific mouse and P. falciparum strains used in your study for better comparability with published data.

Data Presentation

Table 1: In Vivo Efficacy of this compound in the P. falciparum SCID Mouse Model
Dose (mg/kg/day) Dosing Regimen Outcome Reference
31.5 mg/kg b.i.d.ED90 (90% effective dose)[1][7]
136.4 mg/kg b.i.d.Maximum rate of parasite killing[7]
Table 2: Pharmacokinetic Parameters of this compound in Mice
Parameter Value Reference
Half-life (t½)2 - 4 hours[1]
Administration RouteOral[7]

Experimental Protocols

In Vivo Efficacy Testing in the P. falciparum SCID Mouse Model

This protocol is a summary of methodologies described in published studies.[1][8]

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are engrafted with human erythrocytes to support the growth of P. falciparum.

  • Infection: Mice are infected with a specified number of P. falciparum parasites (e.g., 2 x 10⁷ parasites) intravenously.[8]

  • Treatment Initiation: Drug treatment is typically initiated on day 3 post-infection when parasitemia is established.[8]

  • Drug Preparation: Prepare this compound in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.02% Tween 80 in water.[8]

  • Administration: Administer this compound orally via gavage twice daily (b.i.d.) for four consecutive days.[1][7][8] The volume of administration is typically 10 ml/kg of body weight.[8]

  • Monitoring: Monitor parasitemia daily by collecting a small blood sample and analyzing it via flow cytometry or Giemsa-stained blood smears.[8][12]

  • Endpoint: The primary endpoint is the reduction in parasitemia compared to a vehicle-treated control group. The dose that reduces parasitemia by 90% (ED90) at a specific time point (e.g., day 7) is determined.[8]

Visualizations

DSM265_Mechanism_of_Action This compound inhibits the parasite's DHODH enzyme. cluster_parasite Plasmodium Parasite DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->Inhibition

Caption: this compound inhibits the parasite's DHODH enzyme.

Experimental_Workflow In Vivo Efficacy Experimental Workflow Start Start: SCID mice engrafted with human erythrocytes Infection Day 0: Infect mice with P. falciparum Start->Infection Treatment Day 3-6: Administer this compound (b.i.d.) or vehicle Infection->Treatment Monitoring Daily: Monitor parasitemia Treatment->Monitoring Analysis Day 7: Analyze parasitemia reduction vs. control Monitoring->Analysis Endpoint Determine ED90 Analysis->Endpoint

References

Potential off-target effects of DSM265 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DSM265 in cellular assays. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] By inhibiting this enzyme, this compound disrupts DNA and RNA synthesis, which is essential for the parasite's survival.[3] It is highly selective for the parasite's enzyme over the human ortholog.[4][5][6]

Q2: Has this compound been screened for off-target activities?

A2: Yes, this compound has undergone off-target screening. It was tested against a panel of 106 human receptors and ion channels by Cerep Inc. and a panel of human kinases at the University of Dundee. In these screenings, this compound showed minimal activity, with IC50 values greater than 4.2 μg/mL. Additionally, it did not show any measurable inhibition of key CYP enzymes in human liver microsomes (IC50 values >10 μg/mL).

Q3: What is the cytotoxic concentration of this compound in human cell lines?

A3: In cytotoxicity assays using the human liver cell line HepG2, this compound has a 50% cytotoxic concentration (CC50) of greater than 30 μM when incubated for 72 hours, as determined by the CellTiter-Glo assay.

Q4: I am observing unexpected effects in my cellular assay that are not consistent with DHODH inhibition. What could be the cause?

A4: While this compound is highly selective, it's important to consider several factors:

  • Compound Purity: Ensure the purity of your this compound stock. Impurities could lead to unexpected biological activities.

  • Off-Target Effects: Although extensive screening has shown minimal off-target activity at concentrations up to 4.2 μg/mL, it is possible that at higher concentrations or in specific sensitive cell lines, uncharacterized off-target effects may occur.

  • Assay Interference: The compound may interfere with the assay readout itself. For example, some compounds can interfere with the reagents used in viability assays. It is recommended to run appropriate controls, such as a cell-free assay, to test for interference.

  • Cell Line Specific Effects: The metabolic pathways and sensitivities of your specific cell line could influence the effects of this compound.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Non-Malarial Cells

Problem: You are observing significant cytotoxicity in a mammalian cell line at concentrations where this compound is expected to be safe.

Potential Cause Troubleshooting Step
Compound Degradation or Contamination Verify the integrity and purity of your this compound stock solution using analytical methods like HPLC-MS. Prepare fresh stock solutions.
Cell Line Sensitivity Determine the CC50 of this compound in your specific cell line using a standard cytotoxicity assay (e.g., CellTiter-Glo). Compare this to the known CC50 in HepG2 cells (>30 µM).
Assay Interference Run a cell-free control by adding this compound to the assay medium without cells to check for direct interference with the assay reagents.
Off-Target Effects at High Concentrations Perform a dose-response experiment to see if the cytotoxicity is concentration-dependent. If possible, use a lower, more selective concentration of this compound.
Guide 2: Variability in Anti-malarial Potency (EC50) Assays

Problem: You are observing inconsistent EC50 values for this compound against P. falciparum in your cellular assays.

Potential Cause Troubleshooting Step
Inconsistent Parasite Inoculum Ensure a consistent starting parasitemia for each experiment. Use synchronized parasite cultures if possible.
Serum Protein Binding The concentration of serum in your culture medium can affect the free concentration of this compound. Maintain a consistent serum percentage across all experiments.
Compound Stability in Culture Medium Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Assay Readout Variability For assays relying on DNA-intercalating dyes, ensure complete cell lysis. For metabolic assays, ensure parasites are in a metabolically active state.

Quantitative Data Summary

Parameter Value Assay/System Reference
IC50 (PfDHODH) 8.9 nMEnzyme Inhibition Assay
EC50 (P. falciparum 3D7) 4.3 nMParasite Growth Inhibition Assay
CC50 (HepG2 cells) > 30 µMCellTiter-Glo (72h incubation)
Off-Target Screening (106 receptors/ion channels) IC50 > 4.2 µg/mLCerep Inc. Panel
Off-Target Screening (kinases) Minimal ActivityUniversity of Dundee Panel
CYP Enzyme Inhibition IC50 > 10 µg/mLHuman Liver Microsomes

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the cytotoxic effect of this compound on a mammalian cell line such as HepG2.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence readings.

  • HepG2 cells (or other mammalian cell line of interest).

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with medium only (no cells) for background measurement.

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the CC50 value.

Visualizations

DSM265_Mechanism_of_Action cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate PfDHODH Plasmodium falciparum DHODH Dihydroorotate->PfDHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate Oxidation This compound This compound This compound->PfDHODH Inhibition Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Incubate 24h (Allow cell attachment) A->B C 3. Treat with this compound (Serial dilutions) B->C D 4. Incubate 72h (Compound exposure) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate CC50) F->G Troubleshooting_Logic cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps Start Unexpected Cellular Effect Observed CheckPurity Verify Compound Purity and Integrity Start->CheckPurity CheckConcentration Confirm Working Concentration Start->CheckConcentration AssayInterference Run Cell-Free Assay Control CheckPurity->AssayInterference DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse AssayInterference->DoseResponse No Interference AlternativeAssay Consider Alternative Assay Method AssayInterference->AlternativeAssay Interference Detected Result Identify Source of Discrepancy DoseResponse->Result AlternativeAssay->Result

References

Navigating Inconsistent Results in DSM265 In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays with the antimalarial candidate DSM265.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of DNA and RNA, and therefore for parasite replication.[3][4] Unlike the human host, the parasite cannot salvage pyrimidines and is entirely dependent on this de novo pathway for survival.[3][4][5]

Q2: Against which life cycle stages of Plasmodium falciparum is this compound active?

A2: this compound demonstrates activity against both the blood and liver stages of P. falciparum.[1][2][6] It has also been observed to have modest activity against the formation of the oocyst stage in insects, suggesting potential for transmission-blocking.[1] However, it shows limited activity against early-stage and mature gametocytes.[7]

Q3: What are the typical EC50 values observed for this compound against sensitive P. falciparum strains?

A3: The 50% effective concentration (EC50) for this compound against drug-sensitive P. falciparum strains typically ranges from 0.001 to 0.004 µg/mL.[1] It is important to note that these values can be influenced by assay conditions, particularly the protein content of the culture medium.[1]

Troubleshooting Guide for Inconsistent Assay Results

Issue 1: Higher than expected EC50 values for sensitive parasite strains.

Possible Cause Recommended Action
High Protein Content in Culture Medium: this compound can bind to serum proteins, reducing its effective concentration.Standardize the serum (e.g., Albumax II, human serum) concentration in your assay medium. Note that EC50 values have been reported to be lower in media with lower human serum content.[1]
Compound Instability: Improper storage or handling of this compound stock solutions can lead to degradation.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -80°C for long-term use and -20°C for up to a year.[8] Aliquot to avoid repeated freeze-thaw cycles.
Assay Methodology: Variations in incubation time, parasite density, and readout method can affect EC50 values.Ensure a standardized protocol is followed. For a slow-acting drug like this compound, a 72-hour incubation period is often used.[9][10] The SYBR Green I-based fluorescence assay is a common and reliable method.[10][11]
Parasite Health: Unhealthy parasite cultures can lead to unreliable assay results.Regularly monitor parasite morphology and growth rates. Ensure the use of synchronized parasite cultures for consistent starting inoculums.[12]

Issue 2: Complete loss of this compound activity or extremely high EC50 values.

Possible Cause Recommended Action
Development of Drug Resistance: Continuous exposure to this compound can lead to the selection of resistant parasites.Sequence the pfdhodh gene of the parasite line to check for known resistance-conferring mutations. Several point mutations in the this compound binding site have been identified.[13][14][15][16][17]
Mixed Parasite Population: The culture may contain a mix of sensitive and resistant parasites.If a mixed population is suspected, cloning of the parasite line may be necessary to isolate and characterize individual populations.[10][18] Mixed infections can produce atypical dose-response curves.[10][18]
Incorrect Compound: Possibility of using the wrong compound or a degraded stock.Verify the identity and purity of the this compound compound. Prepare fresh dilutions from a new stock.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Various P. falciparum Strains

StrainResistance ProfileEC50 (µg/mL)Reference
3D7Drug-sensitive0.0018 - 0.0046[1]
Dd2Chloroquine/Pyrimethamine-resistant0.001 - 0.004[1][5]
Multiple StrainsChloroquine-resistant, Pyrimethamine-resistant0.001 - 0.004[1]

Table 2: Point Mutations in PfDHODH Conferring In Vitro Resistance to this compound

MutationFold Increase in EC50Reference
G181C~26[17][19]
C276F32[13][14][15][16][17][19]
C276Y18[19]
R265G8 - 33[16][17]
E182D8 - 33[16][17]

Experimental Protocols

Standard P. falciparum Growth Inhibition Assay (SYBR Green I-based)

  • Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

  • Assay Initiation: Add parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well of the 96-well plate containing the drug dilutions. Include drug-free and uninfected red blood cell controls.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Readout: Measure fluorescence using a microplate reader.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

DSM265_Signaling_Pathway Mechanism of Action of this compound cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate Catalyzes oxidation This compound This compound This compound->PfDHODH Inhibits

Caption: Mechanism of action of this compound via inhibition of PfDHODH.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Assay Results start Inconsistent Results Observed check_protocol Review Assay Protocol & Reagents start->check_protocol is_protocol_ok Protocol & Reagents OK? check_protocol->is_protocol_ok fix_protocol Standardize Protocol: - Medium Composition - Incubation Time - Parasite Synchronization is_protocol_ok->fix_protocol No check_compound Verify this compound Stock (Age, Storage, Purity) is_protocol_ok->check_compound Yes fix_protocol->start is_compound_ok Compound OK? check_compound->is_compound_ok new_compound Prepare Fresh this compound Stock is_compound_ok->new_compound No check_resistance Suspect Resistance is_compound_ok->check_resistance Yes new_compound->start sequence_dhodh Sequence pfdhodh Gene check_resistance->sequence_dhodh clone_parasites Clone Parasite Line check_resistance->clone_parasites end Consistent Results sequence_dhodh->end clone_parasites->end

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

References

Addressing recrudescence in in vivo studies with DSM265

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing DSM265 in in vivo malaria studies. The information provided addresses potential challenges, with a focus on understanding and mitigating recrudescence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing recrudescence in our in vivo study despite initial clearance of parasitemia after this compound treatment. What are the potential causes?

A1: Recrudescence following this compound treatment is a documented phenomenon and is primarily linked to the selection of drug-resistant parasites.[1][2][3][4][5][6] The most common mechanism is the emergence of point mutations in the dhodh gene, which encodes the drug's target, dihydroorotate dehydrogenase (DHODH).[1][2][3][4] A less frequently observed mechanism is the amplification of the dhodh gene.[1]

Q2: What specific mutations in the dhodh gene are associated with this compound resistance and recrudescence?

A2: Several mutations have been identified through in vitro selection and in clinical studies. The C276F mutation was notably identified in a recrudescent parasite from a Phase IIa clinical study.[1][2][3][4] Other mutations conferring resistance in vitro include G181C, L531F, R265G, and E182D.[1] The presence of these mutations reduces the binding affinity of this compound to the PfDHODH enzyme.[1][2][3][4]

Q3: How can we confirm if recrudescence in our study is due to this compound resistance?

A3: To confirm resistance, you should sequence the dhodh gene of the recrudescent parasites and compare it to the sequence of the parent strain used for the initial infection. The presence of known resistance-conferring mutations would be a strong indicator. Additionally, you can perform in vitro susceptibility testing of the recrudescent parasites against this compound to determine if there is a shift in the EC50 value compared to the parent strain.

Q4: What is the mechanism of action of this compound and how does it relate to potential recrudescence?

A4: this compound is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9] This pathway is essential for the parasite to synthesize DNA and RNA for replication. By inhibiting DHODH, this compound effectively halts parasite proliferation.[7] Recrudescence occurs when a subpopulation of parasites with mutations in the DHODH enzyme can overcome the inhibitory effect of the drug and resume replication.

Q5: Are there specific in vivo models that are recommended for studying this compound efficacy and recrudescence?

A5: The most relevant preclinical model for studying P. falciparum is the humanized mouse model, specifically NOD-scid IL-2Rγnull (NSG) mice engrafted with human erythrocytes.[10] This model supports the growth of human malaria parasites and allows for the evaluation of drug efficacy against blood-stage infection.[10] Controlled Human Malaria Infection (CHMI) models are also invaluable for assessing prophylactic and treatment efficacy in a clinical setting.[11][12][13][14] Note that this compound has poor activity against rodent malaria parasite DHODH, so rodent malaria models like P. berghei or P. yoelii are not suitable for efficacy testing.[7]

Q6: What is the recommended dosage and administration route for this compound in preclinical in vivo studies?

A6: In NOD-scid IL-2Rγnull mice, oral administration of this compound has demonstrated potent antimalarial activity.[15] An ED90 of 3 mg/kg/day (administered as 1.5 mg/kg twice daily) has been reported.[15] The maximum rate of parasite killing was observed at doses of 13 mg/kg/day and above.[15] For human studies, single oral doses ranging from 200-400 mg have been shown to provide therapeutic concentrations for over 8 days.[7][8]

Data on this compound Efficacy and Resistance

Table 1: Summary of In Vitro Resistance Mutations in P. falciparum dhodh

MutationLocation in PfDHODHImpact on this compound BindingReference
C276FAdjacent to flavin cofactor siteRestricts size of this compound binding pocket[1][2][3][4]
G181CThis compound binding siteDecreased binding[1]
L531FThis compound binding siteDecreased binding[1]
R265GThis compound binding siteDecreased binding[1]
E182DThis compound binding siteDecreased binding[1]

Table 2: Summary of Recrudescence in Selected this compound Clinical Studies

Study PopulationThis compound DoseDay 28 Recrudescence RateNotesReference
Patients with acute uncomplicated P. falciparum malaria (Peru)400 mg single dose1/11Recrudescent case had a mutation in the dhodh gene.[11]
Patients with acute uncomplicated P. falciparum malaria (Peru)250 mg single dose3/10[11]
Healthy volunteers with induced blood-stage malaria150 mg single doseAll participants[11]

Experimental Protocols

Protocol 1: In Vivo Efficacy and Recrudescence Study in Humanized Mice

This protocol outlines a general procedure for assessing the efficacy of this compound and monitoring for recrudescence in a humanized mouse model.

  • Animal Model: Utilize NOD-scid IL-2Rγnull (NSG) mice.

  • Humanization: Engraft mice with human erythrocytes to support P. falciparum infection.

  • Infection: Infect mice with a known strain of P. falciparum (e.g., 3D7).

  • Parasitemia Monitoring: Monitor daily parasitemia by microscopic examination of Giemsa-stained blood smears or by flow cytometry.

  • Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%), administer this compound orally at the desired dose. Include a vehicle control group.

  • Efficacy Assessment: Continue daily monitoring of parasitemia to determine the rate of parasite clearance.

  • Recrudescence Monitoring: After initial clearance, continue to monitor parasitemia for an extended period (e.g., up to 30-60 days) to detect any reappearance of parasites.

  • Analysis of Recrudescent Parasites: If recrudescence is observed, collect a blood sample for:

    • DNA Extraction and Sequencing: Amplify and sequence the dhodh gene to identify potential resistance mutations.

    • In Vitro Susceptibility Testing: Culture the recrudescent parasites and determine their EC50 for this compound to confirm a resistant phenotype.

Visualizations

DSM265_Mechanism_of_Action cluster_parasite Plasmodium falciparum DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Parasite_Replication Parasite Replication DNA_RNA->Parasite_Replication Recrudescence Recrudescence Parasite_Replication->Recrudescence Incomplete Clearance This compound This compound This compound->Inhibition DHODH_mutation DHODH Mutation Recrudescence->DHODH_mutation Selection for Resistant Parasites

Caption: Mechanism of action of this compound and the pathway to recrudescence.

Recrudescence_Investigation_Workflow start Recrudescence Observed in In Vivo Study collect_blood Collect Blood Sample from Recrudescent Animal start->collect_blood collect_blood->split dna_extraction DNA Extraction split->dna_extraction culture In Vitro Culture of Recrudescent Parasites split->culture pcr PCR Amplification of dhodh Gene dna_extraction->pcr susceptibility_testing In Vitro Drug Susceptibility Assay culture->susceptibility_testing sequencing Sanger Sequencing pcr->sequencing sequence_analysis Sequence Analysis vs. Parental Strain sequencing->sequence_analysis mutation_identified Resistance Mutation Identified sequence_analysis->mutation_identified resistance_confirmed Resistance Confirmed mutation_identified->resistance_confirmed ec50_shift Determine EC50 Shift vs. Parental Strain susceptibility_testing->ec50_shift ec50_shift->resistance_confirmed

Caption: Workflow for investigating the mechanism of recrudescence.

Troubleshooting_Recrudescence cluster_investigation Investigation Steps cluster_findings Potential Findings & Actions start Recrudescence Observed? no_recrudescence Continue Monitoring start->no_recrudescence No yes_recrudescence Investigate Cause start->yes_recrudescence Yes check_dosing Verify Dosing Protocol (Dose, Frequency, Formulation) yes_recrudescence->check_dosing check_pk Assess Drug Exposure (PK) if possible check_dosing->check_pk dosing_issue Dosing Error Identified -> Correct Protocol check_dosing->dosing_issue sequence_dhodh Sequence dhodh Gene of Recrudescent Parasites check_pk->sequence_dhodh low_exposure Sub-therapeutic Exposure -> Adjust Dose/Formulation check_pk->low_exposure in_vitro_susceptibility Perform In Vitro Susceptibility Testing sequence_dhodh->in_vitro_susceptibility resistance_mutation Resistance Mutation Found -> Consider Combination Therapy sequence_dhodh->resistance_mutation no_mutation No Resistance Mutation -> Re-evaluate Model/Assay sequence_dhodh->no_mutation in_vitro_susceptibility->resistance_mutation

Caption: Troubleshooting decision tree for addressing recrudescence.

References

Strategies to mitigate the development of DSM265 resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to DSM265, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

The primary mechanism of resistance to this compound is the acquisition of point mutations in the gene encoding its target enzyme, dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4][5] These mutations typically occur within or near the this compound binding site on the enzyme.[1][2][3][4]

Q2: Which specific mutations in PfDHODH are known to confer resistance to this compound?

Several mutations in PfDHODH have been identified through in vitro selection studies and in clinical isolates that confer resistance to this compound. These include C276F, C276Y, G181C, L531F, R265G, and E182D.[3][5] The C276F mutation has been observed in a clinical study.[1][3]

Q3: How do these mutations affect the efficacy of this compound?

These mutations reduce the binding affinity of this compound to the PfDHODH enzyme.[1][2][3] This decreased binding affinity leads to a higher concentration of the drug being required to inhibit the enzyme and, consequently, the parasite's growth. This is observed as an increase in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values.

Q4: Are this compound-resistant parasites cross-resistant to other antimalarials?

Parasites with mutations in PfDHODH that confer resistance to this compound have been shown to retain full sensitivity to other classes of antimalarials, such as atovaquone and artemisinin.[1][3][4][5] This highlights the potential for using combination therapies to treat infections with this compound-resistant parasites.

Q5: What is the most promising strategy to mitigate the development of this compound resistance?

The most effective strategy to mitigate the emergence and spread of this compound resistance is the use of combination therapy.[1][2][6] Combining this compound with another antimalarial agent that has a different mechanism of action makes it statistically less likely for a parasite to simultaneously develop resistance to both drugs.

Q6: Which drugs are being explored as combination partners for this compound?

One of the promising combination partners for this compound is OZ439 (artefenomel).[7][8] Clinical studies have investigated the safety and efficacy of this combination.[7][8][9] Modeling studies suggest that a combination of 800 mg of OZ439 with 450 mg of this compound could achieve high cure rates.[7][8]

Troubleshooting Guides

Issue 1: Decreased in vitro susceptibility to this compound observed in parasite cultures.

Possible Cause:

  • Emergence of spontaneous resistance in the parasite culture due to prolonged drug pressure.

  • Contamination of the culture with a resistant parasite strain.

Troubleshooting Steps:

  • Sequence the PfDHODH gene: Isolate genomic DNA from the parasite culture and sequence the PfDHODH gene to check for known resistance-conferring mutations (e.g., C276F, G181C, etc.).

  • Perform clonal dilution: Isolate single parasites by limiting dilution to establish clonal lines. Test the this compound susceptibility of individual clones to confirm a resistant phenotype and rule out a mixed population.

  • Review culture and drug pressure protocols: Ensure that the drug concentration used for selection is appropriate and that the culture is not being maintained under continuous, sublethal pressure for extended periods, which can favor the selection of resistant mutants.

Issue 2: Recrudescence of parasitemia in an in vivo model after treatment with this compound monotherapy.

Possible Cause:

  • Selection of pre-existing resistant parasites.

  • De novo emergence of a resistant mutant during treatment.

Troubleshooting Steps:

  • Genotype the recrudescent parasites: Collect parasites from the recrudescent infection and sequence the PfDHODH gene to identify any resistance mutations.

  • Evaluate combination therapy: In subsequent experiments, treat infected animals with this compound in combination with a partner drug with a different mechanism of action (e.g., OZ439).

  • Assess fitness of resistant parasites: If a resistant mutant is isolated, its fitness can be compared to the wild-type parent strain in competitive growth experiments to understand the likelihood of its transmission and spread.[10]

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Wild-Type and Mutant P. falciparum Lines

Parasite LinePfDHODH MutationFold Increase in EC₅₀/IC₅₀ (compared to Wild-Type)Reference
Dd2Wild-Type-[3]
Dd2-C276FC276F~75-fold[3]
Dd2-C276YC276Y~25-fold[3]
Dd2-G181CG181C>200-fold[3]
Dd2-L531FL531F~10-fold[3]
Dd2-R265GR265G~15-fold[3]
Dd2-E182DE182D~20-fold[3]

Experimental Protocols

In Vitro Susceptibility Testing (SYBR Green I-based Assay)

This protocol is adapted from standard P. falciparum drug susceptibility assays.

Materials:

  • Asynchronous P. falciparum cultures (e.g., Dd2 strain) at ~0.5% parasitemia and 2% hematocrit.

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • This compound stock solution (in DMSO).

  • 96-well black, clear-bottom microplates.

  • SYBR Green I lysis buffer.

  • Fluorescence plate reader.

Methodology:

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as a negative control and uninfected red blood cells as a background control.

  • Add the parasite culture to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate EC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Generation of Resistant Lines using CRISPR/Cas9

This protocol provides a general workflow for introducing point mutations into the PfDHODH gene.

Materials:

  • pUF1-Cas9 plasmid.

  • pL6-sgRNA plasmid.

  • Donor DNA template containing the desired mutation and silent mutations to prevent Cas9 re-cleavage.

  • P. falciparum 3D7 or other suitable strain.

  • Transfection buffer (e.g., Cytomix).

  • Electroporator.

  • Drug for selection of transfected parasites (e.g., blasticidin).

Methodology:

  • Design sgRNA: Design a single guide RNA targeting a region close to the desired mutation site in the PfDHODH gene.

  • Construct Plasmids: Clone the sgRNA into the pL6 plasmid. Synthesize the donor DNA template with homology arms flanking the mutation site.

  • Transfection: Co-transfect ring-stage parasites with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template via electroporation.

  • Selection: Apply drug pressure to select for parasites that have taken up the plasmids.

  • Clonal Selection: After successful selection, perform limiting dilution to isolate clonal parasite lines.

  • Verification: Screen the clonal lines by PCR and Sanger sequencing to confirm the introduction of the desired mutation in the PfDHODH gene.

Visualizations

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_etc Mitochondrial Electron Transport Chain Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH PfDHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UMP Synthase CoQ Coenzyme Q (Ubiquinone) CoQ->DHODH e- acceptor CoQH2 Coenzyme QH2 (Ubiquinol) ComplexIII Complex III CoQH2->ComplexIII DHODH->Orotate DHODH->CoQH2 e- donor This compound This compound This compound->DHODH Inhibition Mutation PfDHODH Mutation (e.g., C276F) Mutation->DHODH Alters binding site

Caption: PfDHODH pathway and this compound inhibition.

Experimental_Workflow cluster_culture Parasite Culture & Drug Pressure cluster_analysis Analysis of Resistant Parasites cluster_validation Validation of Resistance Mechanism Start Start with wild-type P. falciparum DrugPressure Apply continuous This compound pressure Start->DrugPressure ResistantPopulation Emergence of resistant population DrugPressure->ResistantPopulation ClonalIsolation Clonal Isolation ResistantPopulation->ClonalIsolation PhenotypicAssay In Vitro Susceptibility Assay (EC50) ClonalIsolation->PhenotypicAssay GenotypicAssay PfDHODH Gene Sequencing ClonalIsolation->GenotypicAssay CRISPR CRISPR/Cas9 to introduce mutation in wild-type GenotypicAssay->CRISPR Identified mutation ConfirmPhenotype Confirm resistant phenotype CRISPR->ConfirmPhenotype

Caption: Workflow for selecting and characterizing this compound resistance.

Combination_Therapy_Logic cluster_mono Monotherapy cluster_combo Combination Therapy Parasite P. falciparum Population DSM265_mono This compound Alone Parasite->DSM265_mono DSM265_combo This compound Parasite->DSM265_combo PartnerDrug Partner Drug (e.g., OZ439) Parasite->PartnerDrug ResistantMutant Selection for DHODH mutants DSM265_mono->ResistantMutant TreatmentFailure Treatment Failure ResistantMutant->TreatmentFailure Synergy Synergistic or Additive Killing DSM265_combo->Synergy PartnerDrug->Synergy ReducedSelection Reduced Probability of Double Resistance Synergy->ReducedSelection TreatmentSuccess Treatment Success ReducedSelection->TreatmentSuccess

Caption: Logic of combination therapy to mitigate resistance.

References

Experimental artifacts to consider when working with DSM265

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DSM265.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro assay shows a sudden loss of this compound efficacy against P. falciparum. What could be the cause?

A1: A sudden loss of efficacy is a strong indicator of the development of resistance. This compound targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, and resistance can emerge through several mechanisms:

  • Point Mutations: Single amino acid changes in the PfDHODH enzyme can reduce the binding affinity of this compound. Several mutations have been identified in laboratory settings and clinical studies that confer resistance.[1][2][3]

  • Gene Amplification: An increase in the copy number of the pfdhodh gene can lead to higher expression levels of the target enzyme, effectively titrating out the inhibitor.[4][5]

To troubleshoot this, it is recommended to sequence the pfdhodh gene of the parasite line exhibiting reduced sensitivity to identify any known resistance mutations. Quantitative PCR (qPCR) can be used to assess the copy number of the pfdhodh gene.

Q2: I am observing high variability in my EC50 values for this compound across different experiments. What are the potential sources of this variability?

A2: High variability in EC50 values can stem from several experimental factors:

  • Solubility and Stability: this compound has limited solubility at neutral pH.[1] Improper dissolution or precipitation of the compound during the assay can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture media.[6] It is also important to consider the stability of the compound in your specific assay conditions over the incubation period.

  • Protein Binding: this compound can bind to serum proteins in the culture medium. Variations in the source or concentration of serum (e.g., human serum vs. fetal bovine serum) can alter the free concentration of this compound available to inhibit the parasite, thus affecting the apparent EC50 value.[4]

  • Assay Conditions: Factors such as parasite density, incubation time, and the specific parasite strain used can all influence the outcome of the assay. Standardizing these parameters across all experiments is crucial for reproducibility.

Q3: I am planning to test this compound in an animal model. Are there any species-specific differences in efficacy I should be aware of?

A3: Yes, there are significant species-specific differences in the activity of this compound. While it is a potent inhibitor of P. falciparum and P. vivax DHODH, it has poor activity against the DHODH from rodent malaria parasites like P. berghei or P. yoelii.[4] Therefore, efficacy models using these rodent parasite species are not suitable for evaluating this compound.[4] Humanized mouse models engrafted with human red blood cells and infected with P. falciparum are more appropriate for in vivo efficacy studies.[6][7]

Furthermore, this compound shows differential inhibition of mammalian DHODH enzymes. While it has a high selectivity for the parasite enzyme over human DHODH, it is more potent against mouse and rat DHODH.[4] This should be taken into consideration when interpreting toxicology data from these species.

Q4: Does this compound have activity against all Plasmodium life cycle stages?

A4: this compound is effective against both the blood and liver stages of P. falciparum.[4][8][9] This is consistent with its mechanism of action, which involves blocking the synthesis of pyrimidines required for DNA and RNA replication in these rapidly dividing stages.[4] However, it has been observed that this compound does not clear mature circulating gametocytes, the sexual stage of the parasite responsible for transmission.[10] It may, however, inhibit the development of oocysts in the mosquito.[4][11]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Various Parasite Strains and Life Cycle Stages

Strain/StageEC50 (µg/mL)Notes
P. falciparum (9 strains)0.001 - 0.004Effective against chloroquine and pyrimethamine-resistant strains.[4]
P. falciparum Liver Stage-Efficacious against liver stages.[8][9]
P. falciparum GametocytesNo activityDoes not clear mature gametocytes.[10][11]
P. vivaxLess potentShows lower efficacy against P. vivax compared to P. falciparum.[12][13]

Table 2: IC50 Values of this compound and Related Compounds Against DHODH from Different Species

Enzyme SourceThis compound IC50 (µg/mL)DSM430 (Impurity) IC50 (µg/mL)DSM450 (Metabolite) IC50 (µg/mL)
P. falciparum~0.004~0.004>20
P. vivax~0.008~0.008>20
Human>41>41>41
Mouse~1~0.1>20
Rat~1~0.1>20
Dog101>20
Rabbit>41>41>20
Monkey>41>41>20
Data compiled from Phillips et al., 2015.[4]

Experimental Protocols

Protocol 1: General Procedure for In Vitro P. falciparum Growth Inhibition Assay

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a defined hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution to create a range of working concentrations. The final DMSO concentration in the assay should be kept constant and at a level that does not affect parasite viability (typically ≤0.5%).

  • Assay Setup: In a 96-well microplate, add the diluted this compound to parasite cultures at a low initial parasitemia (e.g., 0.5-1%). Include positive (e.g., atovaquone) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Growth Measurement: Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, microscopy with Giemsa-stained smears, or flow cytometry.

  • Data Analysis: Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

DSM265_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_inhibition DHO Dihydroorotate DHODH PfDHODH DHO->DHODH Substrate OA Orotate UMP UMP OA->UMP Pyrimidine Pyrimidines UMP->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA DHODH->OA Product This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of action of this compound in the pyrimidine biosynthesis pathway of Plasmodium falciparum.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Set up 96-well plate with serial dilutions of this compound A->C B Culture P. falciparum D Add parasite culture to wells B->D C->D E Incubate for 48-72 hours D->E F Quantify parasite growth (e.g., SYBR Green) E->F G Calculate EC50 values F->G

Caption: General experimental workflow for an in vitro growth inhibition assay with this compound.

Troubleshooting_Tree Start Unexpected Experimental Result (e.g., high EC50, variability) Q1 Is the compound fully dissolved? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are assay conditions consistent? A1_Yes->Q2 Sol_Issue Action: Review dissolution protocol. Consider solubility limits. A1_No->Sol_Issue A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is this a new batch of compound? A2_Yes->Q3 Assay_Issue Action: Standardize serum concentration, parasite density, and incubation time. A2_No->Assay_Issue A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Batch_Issue Action: Verify purity and concentration of the new batch. A3_Yes->Batch_Issue Q4 Has the parasite line been cultured under drug pressure? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Consider other factors (e.g., contamination) Resistance_Issue Action: Sequence pfdhodh gene. Perform qPCR for gene amplification. A4_Yes->Resistance_Issue

Caption: Decision tree for troubleshooting unexpected results in this compound experiments.

References

Validation & Comparative

A Comparative Analysis of DSM265 and Atovaquone Efficacy Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. This guide provides a detailed comparison of two such compounds, DSM265 and atovaquone, focusing on their efficacy, mechanisms of action, and resistance profiles. Both drugs target essential metabolic pathways in the parasite, but differ significantly in their specific targets, potency, and propensity for resistance development.

At a Glance: Key Efficacy Parameters

ParameterThis compoundAtovaquoneReference(s)
Target Dihydroorotate dehydrogenase (DHODH)Cytochrome bc1 complex (Complex III)[1][2][3]
Mechanism of Action Inhibits de novo pyrimidine biosynthesisInhibits mitochondrial electron transport, collapsing mitochondrial membrane potential[1][2][4]
In Vitro Potency (IC50/EC50) 0.83 - 6.81 nM (IC50)0.7 - 6 nM (IC50)[1][5][6]
Activity Spectrum Blood and liver stages of P. falciparumAsexual erythrocytic stages, pre-erythrocytic (hepatic) stages, and gametocytes of P. falciparum[1][5][7][8]
Resistance Point mutations in the dhodh genePoint mutations in the cytochrome b gene[9][10][11][12]
Clinical Status Advanced to Phase IIa clinical trialsApproved for use in combination with proguanil (Malarone®)[13][14]

Mechanism of Action: Two distinct pathways to parasite death

This compound and atovaquone employ different strategies to eliminate P. falciparum. This compound is a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] As Plasmodium species lack pyrimidine salvage pathways, they are entirely dependent on this de novo synthesis for the production of DNA and RNA, making DHODH an attractive drug target.[1][3] Inhibition of PfDHODH by this compound effectively starves the parasite of essential building blocks for replication.[1]

Atovaquone, on the other hand, targets the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex (Complex III).[2][4][15] By binding to this complex, atovaquone disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis.[2][16] This disruption of mitochondrial function is ultimately lethal to the parasite.[2] Interestingly, the inhibition of the cytochrome bc1 complex by atovaquone also indirectly affects pyrimidine biosynthesis, as the regeneration of ubiquinone, a cofactor for DHODH, is dependent on the electron transport chain.[2][17]

Antimalarial Drug Mechanisms Signaling Pathways of this compound and Atovaquone cluster_this compound This compound Pathway cluster_atovaquone Atovaquone Pathway This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Parasite_Replication Parasite Replication DNA_RNA_Synthesis->Parasite_Replication Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex Atovaquone->Cyt_bc1 inhibits ETC Mitochondrial Electron Transport Chain Cyt_bc1->ETC Mito_Potential Mitochondrial Membrane Potential ETC->Mito_Potential maintains ATP_Synthesis ATP Synthesis Mito_Potential->ATP_Synthesis In_Vitro_Assay_Workflow In Vitro Susceptibility Assay Workflow Start Start Parasite_Culture Maintain asynchronous P. falciparum cultures Start->Parasite_Culture Incubation Incubate parasitized erythrocytes with drugs for 72 hours Parasite_Culture->Incubation Drug_Dilution Prepare serial dilutions of test compounds Drug_Dilution->Incubation Lysis_Staining Lyse cells and add SYBR Green I dye Incubation->Lysis_Staining Fluorescence_Measurement Measure fluorescence intensity Lysis_Staining->Fluorescence_Measurement Data_Analysis Calculate IC50/EC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of DHODH Inhibitors in Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum poses a significant threat to global malaria control efforts. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway, is a clinically validated target for novel antimalarials. DSM265 is a potent and selective inhibitor of P. falciparum DHODH (PfDHODH) that has advanced to clinical trials. However, as with any antimicrobial agent, the potential for resistance development is a critical concern. Understanding the mechanisms of resistance to this compound and its cross-resistance profile with other DHODH inhibitors is paramount for the development of effective and durable antimalarial therapies. This guide provides a comprehensive comparison of cross-resistance studies involving this compound, supported by experimental data and detailed methodologies.

Cross-Resistance of this compound with Other DHODH Inhibitors

In vitro studies have successfully selected for P. falciparum parasites resistant to this compound. These studies have revealed that resistance primarily arises from single point mutations in the PfDHODH gene or, less commonly, through gene amplification.[1][2][3] These genetic alterations can lead to varying degrees of cross-resistance or even collateral sensitivity to other DHODH inhibitors.

Key Findings from In Vitro Resistance Selections:
  • Point Mutations: Several amino acid substitutions in the this compound binding site of PfDHODH have been identified that confer resistance. These mutations reduce the binding affinity of this compound to the enzyme.[2][4] Notably, the C276F mutation, which was identified in a recrudescent parasite from a Phase IIa clinical study, and the related C276Y mutation have been shown to be key drivers of resistance.[2][5] Other significant mutations include G181C, E182D, I263F, and F227I.[1][6]

  • Gene Amplification: An increase in the copy number of the pfdhodh gene has also been observed as a mechanism of resistance, leading to reduced susceptibility to this compound.[2][3]

  • Heterogeneous Resistance: Parasite clones selected through in vitro drug pressure exhibit a range of resistance levels, with half-maximal effective concentration (EC50) values shifting from 2- to approximately 400-fold higher than the wild-type parent strain.[1][7][8]

  • Lack of Cross-Resistance with Atovaquone: Importantly, parasites with mutations in PfDHODH that confer resistance to this compound remain fully sensitive to atovaquone, an inhibitor of the parasite's mitochondrial electron transport chain.[2][4][5] This highlights the specificity of the resistance mechanism to DHODH inhibitors.

Quantitative Analysis of Cross-Resistance

The following table summarizes the quantitative data from various studies on the cross-resistance of this compound and other DHODH inhibitors in different P. falciparum strains, including wild-type and those with specific resistance mutations.

Parasite StrainResistance MechanismThis compound (EC50 Fold-Change)Other DHODH Inhibitors (EC50 Fold-Change)Reference
Dd2-I263FI263F mutation in DHODHCross-resistantNot specified[1]
Dd2-F227IF227I mutation in DHODHCross-resistantNot specified[1]
Dd2-F227I/L527IF227I/L527I mutations in DHODHCross-resistantNot specified[1]
3D7-E182DE182D mutation in DHODHCross-resistantNot specified[1]
Dd2-G181CG181C mutation in DHODH26DSM421: Cross-resistant[3][6]
Dd2-DHODH amp3-fold gene amplification of DHODHNot specifiedDSM421: Cross-resistant[3]
Dd2-C276FC276F mutation in DHODHHighNot specified[2]
Dd2-C276YC276Y mutation in DHODHHighNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. The following sections describe the key experimental protocols used in the cited research.

In Vitro Resistance Selection

The generation of this compound-resistant P. falciparum parasites is typically achieved through continuous or intermittent drug pressure.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 or Dd2) are cultured in human erythrocytes in complete medium.

  • Drug Pressure: Cultures are exposed to the DHODH inhibitor at a concentration close to the EC99 (the concentration that inhibits 99% of parasite growth).[1]

  • Recrudescence Monitoring: The cultures are monitored for the reappearance of parasites.

  • Clonal Isolation: Once parasites recrudesce, clonal lines are isolated by limiting dilution in the absence of the drug.[1]

  • Phenotypic and Genotypic Characterization: The resulting clones are then tested for their drug sensitivity profile (EC50 determination) and their pfdhodh gene is sequenced to identify mutations.

Parasite Growth Inhibition Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a measure of a drug's potency. The SYBR Green I-based fluorescence assay is a common method for determining EC50 values for antimalarial compounds.

  • Parasite Synchronization: Asynchronous P. falciparum cultures are synchronized at the ring stage.

  • Drug Dilution Series: A serial dilution of the test compounds is prepared in 96-well plates.

  • Parasite Incubation: Synchronized parasites are added to the plates and incubated for 72 hours.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Generation of Mutant Parasites using CRISPR/Cas9

To confirm that a specific mutation is responsible for resistance, gene-editing techniques like CRISPR/Cas9 are employed to introduce the mutation into a drug-sensitive parasite background.[2][4]

  • Vector Construction: A plasmid is constructed containing the Cas9 nuclease, a guide RNA targeting the pfdhodh gene, and a donor DNA template carrying the desired mutation.

  • Transfection: The plasmid is introduced into wild-type P. falciparum parasites via electroporation.

  • Selection and Cloning: Transfected parasites are selected for, and clonal lines are established.

  • Verification: The presence of the intended mutation is confirmed by sequencing the pfdhodh gene in the cloned parasites.

  • Phenotypic Analysis: The drug sensitivity of the genetically modified parasites is then assessed to confirm that the introduced mutation confers resistance.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are provided below to illustrate the experimental workflow for resistance selection and the pyrimidine biosynthesis pathway targeted by DHODH inhibitors.

experimental_workflow cluster_culture Parasite Culture & Drug Pressure cluster_characterization Isolation & Characterization cluster_validation Resistance Validation start Start with wild-type P. falciparum culture culture Continuous or intermittent exposure to DHODH inhibitor start->culture monitor Monitor for parasite recrudescence culture->monitor clone Isolate clonal parasite lines by limiting dilution monitor->clone phenotype Determine EC50 values (Phenotypic Analysis) clone->phenotype genotype Sequence pfdhodh gene (Genotypic Analysis) clone->genotype crispr Introduce specific mutation into wild-type parasites using CRISPR/Cas9 genotype->crispr confirm Confirm resistance phenotype of engineered parasites crispr->confirm pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor This compound & other DHODH inhibitors Inhibitor->Orotate Blocks conversion

References

Navigating Combination Therapy: An Objective Comparison of DSM265 with other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. DSM265, a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), is a promising candidate for combination treatment due to its unique mechanism of action and long duration of effect. This guide provides a comprehensive comparison of the synergistic effects of this compound with other antimalarial drugs, supported by available experimental data.

In Vitro Interaction Analysis of this compound with Partner Drugs

A key study evaluated the in vitro interaction of this compound with a panel of existing and experimental antimalarial drugs using the fixed-ratio isobologram method. The results of this study are pivotal for understanding the potential of this compound in combination therapy.

Table 1: Summary of In Vitro Interaction between this compound and Other Antimalarials

Partner DrugClassInteraction with this compound
OZ439 (Artefenomel)Synthetic OzonideAdditive[1][2]
Artemisinin DerivativesEndoperoxidesAdditive[1][2]
Chloroquine4-aminoquinolineAdditive[1][2]
PiperaquineBisquinolineAdditive[1][2]
PyronaridineMannich baseAdditive[1][2]
Mefloquine4-methanolquinolineAdditive[1][2]
LumefantrineAryl-alcoholAdditive[1][2]
AtovaquoneNaphthoquinoneAdditive[1][2]
ProguanilBiguanideAdditive[1][2]
P218Dihydrofolate Reductase InhibitorAdditive[1][2]
PyrimethamineDihydrofolate Reductase InhibitorAdditive[1][2]

The comprehensive in vitro screening revealed that this compound exhibits an additive effect with all tested compounds, including the clinically advanced synthetic peroxide OZ439 (artefenomel).[1][2] Importantly, no synergistic or antagonistic interactions were observed.[1][2] An additive interaction implies that the combined effect of the two drugs is equal to the sum of their individual effects, which can still be beneficial in preventing the emergence of resistance and achieving a therapeutic effect with potentially lower doses of each drug.

Mechanisms of Action: A Tale of Two Pathways

The rationale for combining this compound with drugs like OZ439 lies in their distinct mechanisms of action, targeting different essential pathways in the parasite.

Mechanisms of Action of this compound and OZ439 cluster_0 Pyrimidine Biosynthesis Pathway cluster_1 Hemoglobin Digestion & Oxidative Stress Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides ... DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Nucleotides->DNA/RNA Synthesis Parasite Replication Parasite Replication DNA/RNA Synthesis->Parasite Replication Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Hemozoin Heme->Hemozoin Detoxification OZ439 OZ439 Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) OZ439->Reactive Oxygen Species (ROS) Activated by Heme Protein Alkylation Protein Alkylation Reactive Oxygen Species (ROS)->Protein Alkylation Parasite Death Parasite Death Protein Alkylation->Parasite Death This compound This compound This compound->Dihydroorotate Inhibits DHODH Fixed-Ratio Isobologram Experimental Workflow Determine IC50 of Drug A and Drug B alone Determine IC50 of Drug A and Drug B alone Prepare fixed-ratio combinations (e.g., 4:1, 1:1, 1:4) Prepare fixed-ratio combinations (e.g., 4:1, 1:1, 1:4) Determine IC50 of Drug A and Drug B alone->Prepare fixed-ratio combinations (e.g., 4:1, 1:1, 1:4) Serially dilute combinations in 96-well plate Serially dilute combinations in 96-well plate Prepare fixed-ratio combinations (e.g., 4:1, 1:1, 1:4)->Serially dilute combinations in 96-well plate Add synchronized P. falciparum culture Add synchronized P. falciparum culture Serially dilute combinations in 96-well plate->Add synchronized P. falciparum culture Incubate for 72 hours Incubate for 72 hours Add synchronized P. falciparum culture->Incubate for 72 hours Assess parasite growth (e.g., SYBR Green I) Assess parasite growth (e.g., SYBR Green I) Incubate for 72 hours->Assess parasite growth (e.g., SYBR Green I) Calculate IC50 for each combination Calculate IC50 for each combination Assess parasite growth (e.g., SYBR Green I)->Calculate IC50 for each combination Calculate FICI and determine interaction Calculate FICI and determine interaction Calculate IC50 for each combination->Calculate FICI and determine interaction

References

Comparative Efficacy of DSM265 Against Chloroquine-Resistant Plasmodium Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and eradication efforts. Chloroquine (CQ), once a cornerstone of antimalarial therapy, has been rendered largely ineffective in many parts of the world due to widespread resistance. This necessitates the development of new therapeutic agents with novel mechanisms of action that can overcome existing resistance patterns. DSM265 is a promising next-generation antimalarial compound that targets a distinct parasite pathway, offering potential as a new tool in the fight against resistant malaria.

This guide provides an objective comparison of the in vitro activity of this compound against chloroquine-resistant P. falciparum strains, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Targets

The differing mechanisms of action of this compound and chloroquine are central to understanding this compound's efficacy against CQ-resistant parasites.

  • This compound: This compound is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which parasites rely on to produce the necessary building blocks for DNA and RNA synthesis.[3] Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways, making the DHODH enzyme an essential and vulnerable target.[3][4] By inhibiting DHODH, this compound effectively halts parasite replication in both the blood and liver stages.[3][5]

  • Chloroquine: Chloroquine's primary site of action is the parasite's acidic digestive vacuole. Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[6] Chloroquine, a weak base, accumulates in the acidic vacuole and is thought to interfere with this detoxification process, leading to a buildup of toxic heme and parasite death.[6][7]

  • Chloroquine Resistance: The primary mechanism of chloroquine resistance is mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[7][8][9] These mutations enable PfCRT to actively transport chloroquine out of the vacuole, reducing its concentration at the site of action and allowing the parasite to survive.[8][10]

Data Presentation: In Vitro Efficacy Comparison

Experimental data demonstrates that this compound maintains potent activity against P. falciparum strains that have developed high levels of resistance to chloroquine. Its efficacy is independent of the PfCRT mutations that confer chloroquine resistance.

DrugP. falciparum StrainChloroquine SensitivityMean EC50 / IC50 (nM)Reference
This compound Multiple StrainsSensitive & Resistant12 nM (Range: 3.5 - 14 nM)[3]
3D7Sensitive6.3 nM [3]
Dd2Resistant14 nM [3]
7G8Resistant12 nM [3]
Chloroquine 3D7Sensitive~15-30 nM [10]
Dd2Resistant~150-300 nM [10]
7G8Resistant~100-200 nM [10]

Note: EC50/IC50 values are approximate and can vary between laboratories and specific assay conditions. The data presented is compiled from referenced literature to illustrate the comparative potency.

The data clearly shows that while the IC50 of chloroquine increases significantly (by approximately 10-fold or more) in resistant strains like Dd2 and 7G8, the EC50 for this compound remains consistently low across both sensitive and resistant lines.[3][10] this compound was reported to be equally effective against 9 different strains of P. falciparum, including those resistant to chloroquine and pyrimethamine.[3]

Experimental Protocols

The following are standard methodologies used to evaluate the in vitro and in vivo efficacy of antimalarial compounds.

In Vitro Antimalarial Susceptibility Testing

A common method for determining the 50% inhibitory concentration (IC50) of a drug against erythrocytic stages of P. falciparum.

Principle: The assay measures parasite growth in the presence of serial dilutions of the test compound compared to a drug-free control. Parasite growth can be quantified using various methods, such as radiolabeled hypoxanthine incorporation or DNA-intercalating fluorescent dyes like SYBR Green I.[11][12]

Methodology ([³H]hypoxanthine Incorporation Assay):

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes (O+ blood type) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: The test compound (e.g., this compound) is serially diluted in culture medium and added to a 96-well microtiter plate.

  • Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells. The plates are incubated for 48 hours to allow for parasite maturation into schizonts.

  • Radiolabeling: [³H]hypoxanthine, a precursor for nucleic acid synthesis, is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting & Scintillation Counting: The cells are harvested onto filter mats. The incorporated radioactivity, which is proportional to parasite growth, is measured using a liquid scintillation counter.

  • Data Analysis: The counts are plotted against the drug concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[10]

In Vivo Efficacy Testing (Rodent Model)

The 4-day suppressive test is a standard in vivo model to assess the activity of antimalarial compounds against blood-stage infection.[13]

Principle: The test evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.

Methodology:

  • Infection: Laboratory mice (e.g., Swiss Webster) are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: The test compound is administered orally or via another relevant route to groups of mice, starting a few hours after infection. Treatment is typically continued once daily for four consecutive days. A control group receives only the vehicle.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Data Analysis: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. Efficacy is often expressed as the dose required to suppress parasitemia by 50% (ED50) or 90% (ED90).[13]

Visualizations

Mechanism of Chloroquine Resistance

Chloroquine_Resistance cluster_vacuole Digestive Vacuole (Acidic pH) cluster_membrane Vacuole Membrane Heme Toxic Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization CQ_accumulated Chloroquine (CQ) CQ_accumulated->Heme Inhibits PfCRT_mutant PfCRT (Mutant) CQ_accumulated->PfCRT_mutant PfCRT_wt PfCRT (Wild-Type) CQ_out PfCRT_mutant->CQ_out Efflux CQ_in Chloroquine CQ_in->CQ_accumulated Accumulates (Weak Base)

Caption: Chloroquine resistance pathway mediated by mutant PfCRT.

In Vitro Antimalarial Screening Workflow

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation & Labeling cluster_analysis Data Acquisition & Analysis A Prepare Serial Drug Dilutions in 96-well Plate B Add Synchronized P. falciparum Culture A->B C Incubate 48h (Parasite Maturation) B->C D Add [3H]hypoxanthine C->D E Incubate 24h (Label Incorporation) D->E F Harvest Cells & Measure Incorporated Radioactivity E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for an in vitro antimalarial susceptibility assay.

References

A Head-to-Head Comparison of DSM265 with Novel Antimalarials Ganaplacide (KAF156) and M5717

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimalarial drug development is rapidly evolving, driven by the urgent need to combat drug-resistant Plasmodium falciparum. This guide provides a detailed, data-driven comparison of DSM265, a selective inhibitor of plasmodial dihydroorotate dehydrogenase (DHODH), with two other promising novel antimalarials: Ganaplacide (KAF156) and M5717.

Executive Summary

This compound, Ganaplacide, and M5717 represent distinct classes of antimalarials with novel mechanisms of action, a critical feature for overcoming existing resistance patterns. This compound targets the parasite's pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[1][2][3] Ganaplacide is an imidazolopiperazine that disrupts protein folding and trafficking in the endoplasmic reticulum.[4][5] M5717 inhibits the parasite's translation elongation factor 2 (eEF2), halting protein synthesis.[6][7][8] All three compounds demonstrate potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Data Presentation: In Vitro and Clinical Efficacy

The following tables summarize the in vitro and clinical efficacy data for this compound, Ganaplacide, and M5717.

Table 1: In Vitro Efficacy against P. falciparum

AntimalarialStrain(s)IC50 (nM)Key Findings
This compound Various drug-sensitive and resistant strains1 - 4 nM (equivalent to 0.001-0.004 µg/mL)[9]Equally effective against chloroquine- and pyrimethamine-resistant strains.[9] Resistance can be selected in vitro through mutations in the DHODH gene.[10][11]
Ganaplacide (KAF156) Various ART-susceptible and resistant strains3 - 11 nM[4]Activity is not impaired by mutations in genes associated with resistance to other antimalarials (e.g., pfk13, pfcrt, pfmdr1).[4][12]
M5717 NF540.3 nM[13]Potent low nanomolar in vitro activity.[13]

Table 2: Clinical Efficacy in Uncomplicated P. falciparum Malaria

AntimalarialStudy PhaseDose RegimenPCR-Corrected Adequate Clinical and Parasitological Response (ACPR)Parasite Clearance
This compound Phase 2a (Peru)400 mg single dose100% (11/11) at Day 14[14]Rapid parasite clearance.[14]
Ganaplacide (KAF156) + Lumefantrine Phase 2b (KALUMI)Once daily for 3 days99% at Day 29[15][16]Median parasite clearance times similar to artemether-lumefantrine.[17]
M5717 Phase 1 (Volunteer Infection Study)150 mg, 400 mg, 800 mg single dosesInitial clearance of parasitemia, but recrudescence observed in some participants at lower doses.[7][18]Biphasic clearance: initial slow phase followed by a rapid clearance phase.[7]

Mechanisms of Action

The distinct mechanisms of action of these three novel antimalarials are a key advantage in the face of widespread resistance to existing drugs.

This compound: Inhibition of Pyrimidine Biosynthesis

This compound selectively targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to the arrest of parasite growth and replication.[3] Human DHODH is significantly different, ensuring high selectivity and a good safety profile for this compound.[19]

DSM265_Mechanism cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidines->DNA & RNA Synthesis Parasite Growth & Replication Parasite Growth & Replication DNA & RNA Synthesis->Parasite Growth & Replication This compound This compound This compound->Orotate Inhibits

Caption: Mechanism of action of this compound.

Ganaplacide (KAF156): Disruption of Protein Homeostasis

Ganaplacide belongs to the imidazolopiperazine class of compounds.[4] Its precise molecular target is still under investigation, but studies suggest it disrupts protein folding and trafficking within the parasite's endoplasmic reticulum (ER).[4][5] This leads to ER stress and ultimately inhibits parasite development.[4]

Ganaplacide_Mechanism cluster_parasite Plasmodium Parasite Nascent Polypeptides Nascent Polypeptides Protein Folding & Trafficking (ER) Protein Folding & Trafficking (ER) Nascent Polypeptides->Protein Folding & Trafficking (ER) Functional Proteins Functional Proteins Protein Folding & Trafficking (ER)->Functional Proteins Parasite Survival Parasite Survival Functional Proteins->Parasite Survival Ganaplacide Ganaplacide Ganaplacide->Protein Folding & Trafficking (ER) Disrupts M5717_Mechanism cluster_parasite Plasmodium Parasite Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis mRNA Translocation (eEF2) Essential Proteins Essential Proteins Protein Synthesis->Essential Proteins Parasite Survival Parasite Survival Essential Proteins->Parasite Survival M5717 M5717 M5717->Protein Synthesis Inhibits in_vitro_workflow Start Start Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Prepare Parasite Culture Prepare Parasite Culture Prepare Drug Dilutions->Prepare Parasite Culture Incubate Plates (72h) Incubate Plates (72h) Prepare Parasite Culture->Incubate Plates (72h) Lyse RBCs & Add SYBR Green I Lyse RBCs & Add SYBR Green I Incubate Plates (72h)->Lyse RBCs & Add SYBR Green I Read Fluorescence Read Fluorescence Lyse RBCs & Add SYBR Green I->Read Fluorescence Calculate IC50 Calculate IC50 Read Fluorescence->Calculate IC50 End End Calculate IC50->End clinical_efficacy_workflow Start Start Patient Enrollment Patient Enrollment Start->Patient Enrollment Drug Administration Drug Administration Patient Enrollment->Drug Administration Serial Blood Smear Collection Serial Blood Smear Collection Drug Administration->Serial Blood Smear Collection Microscopic Parasite Counting Microscopic Parasite Counting Serial Blood Smear Collection->Microscopic Parasite Counting Plot ln(Parasitemia) vs. Time Plot ln(Parasitemia) vs. Time Microscopic Parasite Counting->Plot ln(Parasitemia) vs. Time Calculate Clearance Half-life & PRR Calculate Clearance Half-life & PRR Plot ln(Parasitemia) vs. Time->Calculate Clearance Half-life & PRR End End Calculate Clearance Half-life & PRR->End

References

Validating the Stage-Specific Activity of DSM265 in the Plasmodium Life Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stage-specific activity of the novel antimalarial compound DSM265 with other established antimalarial agents. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating the potential of this compound as a component of future antimalarial therapies.

Introduction to this compound

This compound is a first-in-class antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway.[1][2] Unlike the human host, Plasmodium parasites rely exclusively on the de novo synthesis of pyrimidines, making DHODH an ideal drug target.[3] this compound has demonstrated potent activity against both the liver and blood stages of Plasmodium falciparum and is being investigated for both treatment and prophylactic applications.[2][4]

Comparative Analysis of Stage-Specific Activity

The efficacy of an antimalarial drug is defined by its ability to eliminate the parasite at different stages of its complex life cycle: the asymptomatic liver stage, the symptomatic blood stage, and the transmissible gametocyte stage. This section compares the in vitro activity of this compound with that of several key antimalarial drugs across these stages.

Data Presentation

The following tables summarize the quantitative data on the stage-specific activity of this compound and comparator drugs against Plasmodium species.

Table 1: In Vitro Activity Against Asexual Blood Stages of Plasmodium falciparum

DrugStrainEC50 / IC50 (nM)Citation(s)
This compound 3D74.6[5]
D622[6]
HB327[6]
Dd2 (Chloroquine-resistant)43[6]
Atovaquone MultiplePeak activity at trophozoite stage[7][8]
Pyrimethamine MultipleVaries by resistance profile[9]
Artemisinin Multiple3 x 10⁻¹¹ - 3 x 10⁻⁸ M[1]
Primaquine MultipleWeak activity[10]

Table 2: In Vitro Activity Against Liver Stages of Plasmodium species

DrugSpeciesAssayEC50 / IC50 (nM)Citation(s)
This compound P. falciparumSchizont size reduction5.7[5]
P. yoelii in human hepatocytes-Effective[11]
Atovaquone P. yoelii-Synergistic with proguanil[12]
Pyrimethamine P. yoelii in human hepatocytes-Effective[11][13]
Primaquine P. vivax / P. ovaleHypnozoitesActive[14][15]

Table 3: Activity Against Gametocytes and Transmission Stages

DrugStageActivityCitation(s)
This compound Early and late-stage gametocytesInactive[5]
Oocyst formationInhibits[16]
Atovaquone Mature gametocytesNo effect[17]
TransmissionInhibits[17]
Pyrimethamine GametocytesDoes not destroy, but arrests sporogony[9]
Primaquine Mature gametocytes (P. falciparum)Active[10][14]
Artemisinin Young-ring stageActive[18]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of drug efficacy. The following are summaries of key experimental protocols used to determine the stage-specific activity of antimalarial compounds.

In Vitro Asexual Blood Stage Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I, at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[19][20]

  • Drug Dilution: The test compound is serially diluted in culture medium and added to a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48-72 hours.

  • Growth Measurement: Parasite growth is quantified using various methods, such as:

    • Microscopy: Giemsa-stained blood smears are examined to determine parasitemia.

    • Fluorescent Dyes: DNA-intercalating dyes like SYBR Green I or DAPI are used to quantify parasite DNA.[21]

    • [³H]-Hypoxanthine Incorporation: Measures the uptake of a radiolabeled nucleic acid precursor by the parasite.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

In Vitro Liver Stage Assay

This assay assesses the activity of a compound against the pre-erythrocytic (liver) stages of Plasmodium.

  • Cell Culture: Primary human hepatocytes or human hepatoma cell lines (e.g., HepG2) are cultured in 384-well plates.[12][22]

  • Sporozoite Infection: The cultured hepatocytes are infected with P. falciparum or P. vivax sporozoites.[22]

  • Drug Treatment: The test compound is added to the culture medium at various concentrations.

  • Incubation: The infected cells are incubated for 3-6 days to allow for the development of liver-stage schizonts.

  • Quantification: The number and size of the liver-stage parasites (schizonts) are quantified using immunofluorescence microscopy, staining for parasite-specific proteins like HSP70.[12]

  • Data Analysis: The EC50 value is determined by analyzing the reduction in schizont number or size relative to untreated controls.

In Vivo Liver Stage Assay in Humanized Mice

This model allows for the in vivo assessment of drug efficacy against P. falciparum liver stages.

  • Animal Model: Immunodeficient mice are transplanted with human hepatocytes to create a chimeric human liver (FRG huHep mice).[23][24]

  • Infection: The humanized mice are infected with P. falciparum sporozoites.

  • Drug Administration: The test compound is administered to the mice at various doses and time points.

  • Burden Quantification: The parasite burden in the liver is quantified using:

    • In Vivo Imaging System (IVIS): For parasites expressing luciferase.[23]

    • Quantitative PCR (qPCR): To measure parasite-specific DNA or RNA in liver tissue.[23]

  • Data Analysis: The reduction in liver-stage parasite burden in treated mice is compared to that in untreated controls.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflows for assessing its stage-specific activity.

DSM265_Mechanism_of_Action cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis (Parasite Replication) Pyrimidine_Nucleotides->DNA_RNA_Synthesis DHODH->Orotate Product This compound This compound This compound->DHODH Inhibition

Mechanism of action of this compound in the pyrimidine biosynthesis pathway.

Experimental_Workflow_Blood_Stage Start Start Parasite_Culture 1. P. falciparum Culture (in human erythrocytes) Start->Parasite_Culture Drug_Plating 2. Serial Dilution of this compound (in 96-well plate) Parasite_Culture->Drug_Plating Incubation 3. Add Parasites & Incubate (48-72 hours) Drug_Plating->Incubation Measurement 4. Quantify Parasite Growth (SYBR Green I / Microscopy) Incubation->Measurement Analysis 5. Calculate IC50 Value Measurement->Analysis End End Analysis->End

Workflow for in vitro asexual blood stage activity assay.

Experimental_Workflow_Liver_Stage Start Start Hepatocyte_Culture 1. Culture Human Hepatocytes (in 384-well plate) Start->Hepatocyte_Culture Infection 2. Infect with P. falciparum Sporozoites Hepatocyte_Culture->Infection Drug_Treatment 3. Add this compound at Varying Concentrations Infection->Drug_Treatment Incubation 4. Incubate for 3-6 Days (Schizont development) Drug_Treatment->Incubation Quantification 5. Quantify Schizonts (Immunofluorescence) Incubation->Quantification Analysis 6. Calculate EC50 Value Quantification->Analysis End End Analysis->End

Workflow for in vitro liver stage activity assay.

Conclusion

This compound demonstrates potent, stage-specific activity against the liver and blood stages of Plasmodium falciparum, consistent with its mechanism of action targeting the essential DHODH enzyme in the pyrimidine biosynthesis pathway. Its long half-life and efficacy against drug-resistant strains position it as a promising candidate for both treatment, in combination with other antimalarials, and prophylaxis.[2] Notably, this compound is not active against mature gametocytes, indicating that for transmission-blocking strategies, it would need to be combined with a gametocytocidal agent like primaquine.[3][5] The data and protocols presented in this guide provide a framework for the continued evaluation and development of this compound and other novel antimalarial compounds.

References

Preclinical Combination Studies of DSM265 with Artefenomel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical and early clinical findings for the antimalarial drug combination of DSM265 and artefenomel. The information is intended to support researchers and drug development professionals in understanding the efficacy, mechanism of action, and experimental basis for this combination therapy. While comprehensive preclinical in vitro synergy and in vivo combination studies are not extensively published in the public domain, this guide synthesizes available clinical data and outlines the standard experimental protocols used to evaluate such combinations.

Introduction to the Combination

The combination of this compound and artefenomel represents a promising approach to malaria treatment, particularly in the face of emerging drug resistance. The two compounds have distinct mechanisms of action, which is a key strategy to enhance efficacy and protect against the selection of resistant parasite strains.

  • This compound: A selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the parasite.[1] By blocking this pathway, this compound prevents the synthesis of DNA and RNA, thereby inhibiting parasite replication.

  • Artefenomel (formerly OZ439): A synthetic ozonide that is thought to have a mechanism of action similar to artemisinins. It is believed to be activated by heme iron in the parasite's food vacuole, leading to the generation of reactive oxygen species that damage parasite proteins and other macromolecules.[1]

Clinical Efficacy and Pharmacodynamics

A key study evaluating the combination of this compound and artefenomel was a single-dose, induced blood-stage malaria study in healthy volunteers. This study provides the most direct evidence for the combination's activity in humans. Two cohorts were administered a single oral dose of 200 mg of artefenomel combined with either 100 mg (Cohort 1) or 50 mg (Cohort 2) of this compound.[2]

Table 1: Pharmacodynamic Parameters of this compound and Artefenomel Combination in Healthy Volunteers with Induced P. falciparum Infection [2]

ParameterCohort 1 (200 mg Artefenomel + 100 mg this compound)Cohort 2 (200 mg Artefenomel + 50 mg this compound)
Log₁₀ Parasite Reduction Ratio over 48h (PRR₄₈) 2.802.71
Parasite Clearance Half-life 5.17 hours5.33 hours
Recrudescence 5 out of 8 subjects (between days 19 and 28)5 out of 5 subjects (between days 15 and 22)

Pharmacokinetics

The pharmacokinetic profiles of both this compound and artefenomel were assessed in the volunteer infection study. The co-administration of the two drugs did not show any significant pharmacokinetic interactions, with profiles similar to when the compounds are administered as monotherapy.[2][3]

Table 2: Key Pharmacokinetic Parameters of this compound and Artefenomel When Administered in Combination [3]

DrugDoseMean Peak Plasma Concentration (Cₘₐₓ)Time to Peak Concentration (Tₘₐₓ)Terminal Half-life (t₁/₂)
Artefenomel 200 mgNot explicitly stated in provided abstracts~2-3 hours~95 hours
This compound 100 mg5,437 ng/mL2 hours~100 hours
This compound 50 mg3,576 ng/mLNot explicitly stated in provided abstractsSimilar to 100 mg dose

Comparison with Alternative Therapies

Table 3: Comparison with Standard Artemisinin-Based Combination Therapies

CombinationMechanism of ActionReported Efficacy (Clinical/Ex vivo)Key Features
This compound + Artefenomel PfDHODH inhibition + Heme-activated parasiticidal activityPRR₄₈ of 2.71-2.80 in volunteer infection study.[2]Potential for single-dose treatment due to long half-lives of both components.[3]
Artemether + Lumefantrine Heme-activated parasiticidal activity + Unknown (lumefantrine)PCR-corrected cure rate of 91.1% at day 42 in a study in Burkina Faso.[4]Standard multi-dose regimen. Efficacy can be affected by lumefantrine resistance.
Artesunate + Amodiaquine Heme-activated parasiticidal activity + Inhibition of hemozoin polymerizationPCR-corrected cure rate of 98.1% at day 42 in a study in Burkina Faso.[4]Effective in many regions, but resistance to amodiaquine can be a concern.[5]

Experimental Protocols

While specific preclinical study protocols for the this compound and artefenomel combination are not publicly available, this section details the standard methodologies that would be employed to generate the comparative data presented above.

In Vitro Synergy Assay (Checkerboard Method)

This assay is used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).

  • Parasite Culture: A drug-sensitive strain of P. falciparum (e.g., 3D7) is cultured in human red blood cells in RPMI-1640 medium supplemented with serum and maintained in a low-oxygen environment.[6]

  • Drug Dilution: Serial dilutions of this compound and artefenomel are prepared.

  • Assay Plate Preparation: In a 96-well plate, the drugs are combined in a checkerboard format, with varying concentrations of this compound in the rows and artefenomel in the columns.

  • Parasite Addition: A synchronized culture of infected red blood cells is added to each well.

  • Incubation: The plates are incubated for 72 hours.[6]

  • Growth Inhibition Measurement: Parasite growth is measured using methods such as SYBR Green I DNA staining, pLDH (parasite lactate dehydrogenase) assay, or [³H]-hypoxanthine incorporation.[6]

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) is calculated to determine the nature of the interaction.

In Vivo Efficacy Study (Mouse Model)

This study evaluates the efficacy of the drug combination in a living organism.

  • Animal Model: Immunodeficient mice engrafted with human red blood cells and infected with P. falciparum are commonly used.[7]

  • Infection: Mice are infected with a standardized inoculum of parasites.

  • Drug Administration: The mice are divided into groups and treated with this compound alone, artefenomel alone, the combination of this compound and artefenomel, a vehicle control, and a standard-of-care antimalarial.[8]

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Endpoints: Key efficacy endpoints include the parasite reduction ratio, time to parasite clearance, and the proportion of mice cured.[8]

Visualizations

Signaling Pathway: Mechanism of Action

Antimalarial Mechanism of Action Simplified Mechanism of Action of this compound and Artefenomel cluster_parasite Plasmodium falciparum cluster_drugs Antimalarial Drugs Pyrimidine Biosynthesis Pyrimidine Biosynthesis PfDHODH PfDHODH Pyrimidine Biosynthesis->PfDHODH essential enzyme DNA/RNA Synthesis DNA/RNA Synthesis PfDHODH->DNA/RNA Synthesis Parasite Growth Parasite Growth DNA/RNA Synthesis->Parasite Growth Heme Detoxification Heme Detoxification Heme Heme Heme Detoxification->Heme Reactive Oxygen Species Reactive Oxygen Species Heme->Reactive Oxygen Species activation Protein Damage Protein Damage Reactive Oxygen Species->Protein Damage Parasite Death Parasite Death Protein Damage->Parasite Death This compound This compound This compound->PfDHODH inhibits Artefenomel Artefenomel Artefenomel->Heme interacts with

Caption: Mechanism of action for this compound and Artefenomel.

Experimental Workflow: In Vitro Synergy Assay

In Vitro Synergy Assay Workflow Workflow for In Vitro Antimalarial Synergy Testing Start Start P. falciparum Culture P. falciparum Culture Start->P. falciparum Culture Drug Dilution Drug Dilution Start->Drug Dilution Add Parasites Add Parasites P. falciparum Culture->Add Parasites Checkerboard Plate Setup Checkerboard Plate Setup Drug Dilution->Checkerboard Plate Setup Checkerboard Plate Setup->Add Parasites Incubate (72h) Incubate (72h) Add Parasites->Incubate (72h) Measure Growth Measure Growth Incubate (72h)->Measure Growth Data Analysis (FIC) Data Analysis (FIC) Measure Growth->Data Analysis (FIC) End End Data Analysis (FIC)->End

Caption: Standard workflow for an in vitro synergy assay.

References

A Comparative Analysis of the Drug-Like Properties of Antimalarial Candidates DSM265 and DSM421

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the drug-like properties of two promising antimalarial compounds, DSM265 and its analogue, DSM421. Both compounds are potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This analysis is based on published experimental data to inform further research and development efforts.

Core Findings

DSM421 was developed as a backup candidate to this compound with the goal of improving upon its physicochemical and pharmacokinetic properties. Key advantages of DSM421 include enhanced solubility, reduced intrinsic clearance, and consequently, increased plasma exposure following oral administration when compared to this compound.[1][2] While both compounds exhibit potent antimalarial activity, DSM421 demonstrates equivalent efficacy against both P. falciparum and P. vivax, whereas this compound is more active against P. falciparum.[1][2] Furthermore, DSM421 displays improved selectivity over mammalian DHODH enzymes, which could translate to a better safety profile in preclinical toxicology studies.[1]

Quantitative Data Comparison

The following table summarizes the key drug-like properties of this compound and DSM421 based on available preclinical data.

PropertyThis compoundDSM421Reference
Solubility LowerConsiderably more soluble[1]
LogD (pH 7.4) Not explicitly stated2.8[1]
Human Liver Microsomal Stability Higher Intrinsic ClearanceLower Intrinsic Clearance (<7 µL/min/mg protein)[1]
Mouse Liver Microsomal Stability Higher Intrinsic ClearanceLower Intrinsic Clearance (<7 µL/min/mg protein)[1]
Pharmacokinetics (Mouse, Oral Dosing)
Cmax (µM)0.44 (at 2 mg/kg)Higher plasma exposure than this compound[3]
Tmax (h)1 (at 2 mg/kg)Not explicitly stated[3]
t1/2 (h)3.5 (at 2 mg/kg)Long predicted human half-life[2][3]
Species Selectivity (vs. Human DHODH) HighHigh[1][4]
Species Selectivity (vs. Rodent DHODH) More potent inhibition10-fold reduced inhibitory activity[1]
Species Selectivity (vs. Dog DHODH) More potent inhibition2.2-fold reduced inhibitory activity[1]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Both this compound and DSM421 exert their antimalarial effect by inhibiting the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, malaria parasites rely solely on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[5][6][7] Inhibition of DHODH starves the parasite of these essential building blocks, leading to a halt in proliferation.

Pyrimidine_Biosynthesis_Pathway cluster_parasite Plasmodium Parasite cluster_inhibition Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate N-Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DSM265_DSM421 This compound / DSM421 DSM265_DSM421->Inhibition

Caption: Inhibition of DHODH by this compound and DSM421 in the Plasmodium pyrimidine pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Kinetic Solubility Assay (Nephelometry)

This protocol determines the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting its oral absorption.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (this compound or DSM421) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[8]

  • Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom microplate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.[9]

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument directs a laser beam through the sample and measures the forward-scattered light, which is proportional to the amount of undissolved precipitate.[10]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a DMSO control, indicating the point of precipitation.

Kinetic_Solubility_Workflow cluster_workflow Kinetic Solubility Assay Workflow Stock_Prep Prepare 10 mM Stock in DMSO Serial_Dilution Serially Dilute in DMSO Plate Stock_Prep->Serial_Dilution Transfer Transfer to Aqueous Buffer Plate Serial_Dilution->Transfer Incubate Incubate (e.g., 2h, 25°C) Transfer->Incubate Read Read Turbidity (Nephelometer) Incubate->Read Analyze Determine Precipitation Concentration Read->Analyze Microsomal_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow Incubation_Mix Incubate Compound with Liver Microsomes & NADPH at 37°C Time_Sampling Collect Aliquots at Multiple Time Points Incubation_Mix->Time_Sampling Quench Quench Reaction with Cold Acetonitrile Time_Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze_LCMS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_LCMS Calculate Calculate t1/2 and Intrinsic Clearance Analyze_LCMS->Calculate PK_Study_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Dose_Admin Administer Compound Orally to Mice Blood_Collection Collect Blood Samples at Timed Intervals Dose_Admin->Blood_Collection Plasma_Prep Process Blood to Obtain Plasma Blood_Collection->Plasma_Prep Bioanalysis Quantify Drug in Plasma (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis Perform Non-compartmental Pharmacokinetic Analysis Bioanalysis->PK_Analysis

References

Fitness Cost of DSM265 Resistance in Plasmodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global malaria control and elimination efforts. DSM265 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival.[1][2] While this compound has shown promise in clinical development, the potential for resistance development is a key concern.[3][4][5][6][7][8] This guide provides a comparative analysis of the fitness costs associated with mutations conferring resistance to this compound, supported by experimental data and detailed methodologies.

Understanding Resistance to this compound

Resistance to this compound in P. falciparum is primarily associated with non-synonymous single nucleotide polymorphisms (SNPs) in the pfdhodh gene.[3][4][5][6][7][8] These mutations typically occur within or near the this compound binding site on the PfDHODH enzyme, reducing the binding affinity of the inhibitor.[3][4][6] Several studies have selected for and characterized this compound-resistant parasite lines in vitro, identifying a range of mutations that confer varying levels of resistance.

Comparative Analysis of this compound Resistance Mutations

The fitness of a parasite is its ability to survive, replicate, and be transmitted. Mutations that confer drug resistance can sometimes come at a fitness cost, meaning that in the absence of the drug, the resistant parasite may be less fit than its drug-sensitive counterpart. This can manifest as a slower growth rate or reduced competitiveness. However, some resistance mutations may have a negligible or no fitness cost, allowing them to persist in the parasite population even without drug pressure.

Quantitative Data on Resistance and Fitness Cost

The following table summarizes the in vitro resistance levels and observed fitness costs for various mutations in the pfdhodh gene.

MutationFold Increase in EC50 (this compound)Observed Fitness CostReference
C276F ~74-foldNot explicitly quantified, but the related C276Y showed no fitness cost.[4]
C276Y ~24-foldNo significant fitness cost observed in competitive growth experiments.[4][9]
G181C ~8-foldEvidence of reduced growth rate compared to wild-type.[4][10]
L531F ~24-foldEvidence of reduced growth rate compared to wild-type.[4][10]
R265G ~33-foldNot explicitly quantified.[4]
E182D ~8-foldEvidence of reduced growth rate compared to wild-type.[4][10]

Note: The fitness cost of resistance mutations can be influenced by the genetic background of the parasite strain and the specific experimental conditions.[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the fitness cost of this compound resistance mutations.

In Vitro Culture of Plasmodium falciparum
  • Culture Medium: Asexual erythrocytic stages of P. falciparum are maintained in RPMI 1640 medium supplemented with 28 mM NaHCO3, 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% (w/v) Albumax II.

  • Erythrocytes: Human O+ erythrocytes are used as host cells at a 2-4% hematocrit.

  • Gas Mixture: Cultures are maintained in a sterile, humidified environment with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[1]

  • Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment to ensure developmental stage-specific assays.[14]

Generation of this compound-Resistant Parasites
  • In Vitro Selection: Drug-sensitive parasites (e.g., Dd2 or 3D7 strains) are cultured under continuous exposure to increasing concentrations of this compound, starting from the EC50 value. Resistant parasites that emerge are then cloned by limiting dilution.[1][4]

  • CRISPR/Cas9 Genome Editing: To study the effect of a specific mutation, the desired nucleotide change in the pfdhodh gene can be introduced into a drug-sensitive parasite line using the CRISPR/Cas9 system. This involves transfecting parasites with a plasmid encoding the Cas9 nuclease, a guide RNA targeting the pfdhodh locus, and a donor template containing the mutation of interest.[3][4][8]

In Vitro Drug Susceptibility Assay
  • Assay Principle: The 72-hour SYBR Green I-based fluorescence assay is commonly used to determine the 50% effective concentration (EC50) of antimalarial drugs.

  • Procedure:

    • Synchronized ring-stage parasites are plated in 96-well plates at ~0.5% parasitemia and 2% hematocrit.

    • A serial dilution of this compound is added to the wells.

    • Plates are incubated for 72 hours under standard culture conditions.

    • After incubation, the plates are frozen and thawed to lyse the red blood cells.

    • SYBR Green I lysis buffer is added to each well to stain the parasite DNA.

    • Fluorescence is measured using a microplate reader, and the EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Fitness Assessment: Head-to-Head Competition Assay
  • Principle: This assay directly compares the growth of a resistant parasite line against a drug-sensitive (wild-type) line in a co-culture.

  • Procedure:

    • The resistant and wild-type parasite lines are mixed at a defined ratio (e.g., 1:1) in the same culture flask in the absence of drug pressure.

    • The co-culture is maintained for several asexual cycles (e.g., 20-30 days).

    • At regular intervals (e.g., every 2-4 days), a sample of the culture is taken for DNA extraction.

    • The proportion of each parasite line in the mixture is quantified using a molecular technique such as quantitative PCR (qPCR) targeting the specific mutation in pfdhodh or deep sequencing of the gene.

    • A change in the ratio of the two parasite lines over time indicates a difference in their relative fitness. A decrease in the proportion of the resistant parasite suggests a fitness cost associated with the resistance mutation.

Visualizing the Mechanism and Experimental Workflow

To better understand the context of this compound resistance and the methods used to study it, the following diagrams are provided.

cluster_pathway Pyrimidine Biosynthesis Pathway in P. falciparum cluster_inhibition Mechanism of this compound Action Dihydroorotate Dihydroorotate PfDHODH Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Dihydroorotate->PfDHODH Orotate Orotate UMP UMP Orotate->UMP ... Pyrimidines Pyrimidines for DNA/RNA synthesis UMP->Pyrimidines PfDHODH->Orotate This compound This compound This compound->Inhibition cluster_workflow In Vitro Competition Assay Workflow start Start: Mix Resistant and Sensitive Parasites (1:1) culture Co-culture without drug pressure start->culture sample Sample periodically (e.g., every 48h) culture->sample sample->culture Continue culture dna_extraction DNA Extraction sample->dna_extraction quantification Quantify parasite ratio (qPCR or Sequencing) dna_extraction->quantification analysis Analyze change in ratio over time quantification->analysis

References

Safety Operating Guide

Personal protective equipment for handling DSM265

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DSM265. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.

Compound Information

Identifier Value
CAS Number 1282041-94-4
Molecular Formula C₁₄H₁₂F₇N₅S
Appearance Solid powder
Solubility Soluble in DMSO, not in water.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.
Respiratory Protection A properly fitted respirator is recommended when handling the powder form to avoid inhalation of dust particles.

Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Procedural Controls: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly with soap and water.

Storage:

  • Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[1]

  • Long-term (months to years): Store at -20°C.[1]

  • Stock Solutions: Store stock solutions at 0 - 4°C for short-term use or -20°C for long-term storage.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab coat - Safety goggles - Nitrile gloves prep_workspace Prepare Workspace - Ensure fume hood is operational - Gather necessary equipment prep_ppe->prep_workspace weigh Weigh this compound Powder - Use a calibrated analytical balance - Perform within a fume hood prep_workspace->weigh Proceed to handling dissolve Dissolve in DMSO - Add appropriate volume of DMSO - Vortex to ensure complete dissolution weigh->dissolve decontaminate Decontaminate Workspace - Wipe down surfaces with appropriate solvent dissolve->decontaminate After experiment dispose_waste Dispose of Waste - Follow institutional and local guidelines decontaminate->dispose_waste

This compound Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect this compound solutions (e.g., in DMSO) and any contaminated solvents in a designated, sealed container for hazardous liquid chemical waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name ("this compound") and any solvents used.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, pending disposal.

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Signaling Pathway Context

This compound is an inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is critical for the parasite's pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, parasite survival.

This compound Mechanism of Action dihydroorotate Dihydroorotate dhodh Plasmodium falciparum DHODH dihydroorotate->dhodh orotate Orotate pyrimidines Pyrimidines orotate->pyrimidines Leads to dhodh->orotate Catalyzes This compound This compound This compound->dhodh Inhibits dna_rna DNA & RNA Synthesis pyrimidines->dna_rna parasite_survival Parasite Survival dna_rna->parasite_survival

Inhibition of DHODH by this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.